3,3-Dimethyl-2-oxobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-oxobutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVHZJZHDSEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9027314 | |
| Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Crystalline solid; [MSDSonline] | |
| Record name | Trimethylpyruvic acid | |
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CAS No. |
815-17-8 | |
| Record name | 3,3-Dimethyl-2-oxobutanoic acid | |
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| Record name | Trimethylpyruvic acid | |
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| Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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| Record name | Butanoic acid, 3,3-dimethyl-2-oxo- | |
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| Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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| Record name | 3,3-dimethyl-2-oxobutyric acid | |
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| Record name | TRIMETHYLPYRUVIC ACID | |
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| Record name | TRIMETHYLPYRUVIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-2-oxobutyric acid, an important keto acid with applications in pharmaceutical synthesis and metabolic research. This document details the compound's nomenclature, structural information, and key physicochemical properties. It presents detailed experimental protocols for its synthesis and outlines its role in biological pathways, particularly in the catabolism of valine. The information is structured to be a practical resource for laboratory work and further research, with quantitative data summarized in tables and key processes visualized through diagrams.
Chemical Identity and Physical Properties
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a branched-chain alpha-keto acid.[1] It is a white to off-white crystalline solid at room temperature and is soluble in water.[1][2] This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor atazanavir.[3]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3,3-dimethyl-2-oxobutanoic acid |
| Synonyms | Trimethylpyruvic acid, tert-Butylglyoxylic acid, 2-Keto-3,3-dimethyl-butyric acid |
| CAS Number | 815-17-8[4] |
| Molecular Formula | C₆H₁₀O₃[4] |
| Molecular Weight | 130.14 g/mol [4] |
| InChI Key | IAWVHZJZHDSEOC-UHFFFAOYSA-N[4] |
| SMILES | CC(C)(C)C(=O)C(=O)O |
Physicochemical Data
The physical and chemical properties of 3,3-Dimethyl-2-oxobutyric acid are summarized in the table below. The compound's keto and carboxylic acid functional groups dictate its reactivity and physical characteristics.
| Property | Value | Source(s) |
| Melting Point | 90.5 °C | [5][6] |
| Boiling Point | 80 °C at 15 mmHg | [5] |
| Density | 1.06 - 1.09 g/cm³ | [5][6] |
| pKa | 2.65 ± 0.54 (Predicted) | [5] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Solubility | Soluble in water. Difficult to dissolve in ether and chloroform. | [2] |
Spectroscopic Data
While specific, publicly available spectra for 3,3-Dimethyl-2-oxobutyric acid are not readily found in common databases, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon of the ketone, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the tert-butyl group.
Experimental Protocols: Synthesis of 3,3-Dimethyl-2-oxobutyric Acid
Several methods for the synthesis of 3,3-Dimethyl-2-oxobutyric acid have been reported. Below are two detailed protocols: one based on the oxidation of 3,3-dimethyl-2-hydroxybutyric acid and another industrial-scale method starting from dichloroacetone.
Laboratory-Scale Synthesis via Oxidation
This method involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid (DHBA) using an oxidizing agent in an alkaline solution.
Materials:
-
3,3-dimethyl-2-hydroxybutyric acid (DHBA)
-
5 N Sodium hydroxide (B78521) (NaOH) solution
-
Bismuth(III) nitrate (B79036) (Bi(NO₃)₃)
-
5% Palladium on activated carbon
-
Oxygen gas
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve 0.1 mol (13.2 g) of 3,3-dimethyl-2-hydroxybutyric acid (DHBA) in 100 mL of 5 N sodium hydroxide solution.[7]
-
Add 5 x 10⁻⁴ mol of Bi(NO₃)₃ per mole of DHBA as a catalyst promoter.[7]
-
Add 1 g of 5% palladium on activated carbon to the mixture.[7]
-
Heat the reaction mixture to approximately 95-100 °C.[7]
-
Bubble oxygen gas through the mixture at atmospheric pressure until the reaction is complete (monitoring by an appropriate method such as TLC or HPLC is recommended).[7]
-
Cool the reaction mixture and filter off the catalyst.
-
Acidify the filtrate to a low pH with hydrochloric acid to precipitate the product.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,3-Dimethyl-2-oxobutyric acid.
Caption: Workflow for the laboratory-scale synthesis of 3,3-Dimethyl-2-oxobutyric acid.
Industrial-Scale Synthesis from Dichloroacetone
This process describes a larger-scale synthesis suitable for industrial production.
Materials:
-
Dichloroacetone
-
30% Alkali solution (e.g., NaOH)
-
Potassium permanganate (B83412) (KMnO₄)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
Charge a reaction kettle with 250-350 kg of dichloroacetone and 250-350 kg of water.[8]
-
Stir and heat the mixture to 50-80 °C.[8]
-
Add 800-1000 kg of a 30% alkali solution dropwise over 5 hours while maintaining the temperature.[8]
-
Continue the reaction for 3 hours to form an aqueous solution of the intermediate.[8]
-
To this solution, add 200-300 kg of potassium permanganate over 5 hours, controlling the temperature at 50-60 °C.[8]
-
Continue the reaction for another 3 hours.[8]
-
Filter the mixture and collect the filtrate.[8]
-
Adjust the pH of the filtrate to 1 with a suitable acid.[8]
-
Extract the aqueous layer with 500 kg of dichloromethane.[8]
-
Distill the organic layer under atmospheric pressure up to 100 °C.[8]
-
Cool the residue to 40 °C and slowly add 280-320 kg of petroleum ether.[8]
-
Stir the mixture at 5-10 °C for 5 hours to precipitate the product.[8]
-
Centrifuge to isolate the final product.[8]
Biological Significance: Role in Valine Catabolism
3,3-Dimethyl-2-oxobutyric acid is not a direct intermediate in the main pathway of valine catabolism. The direct alpha-keto acid analog of valine is α-ketoisovalerate (3-methyl-2-oxobutanoate). However, 3,3-Dimethyl-2-oxobutyric acid is structurally related and its metabolism is relevant in the broader context of branched-chain keto acid metabolism.
The catabolism of the essential branched-chain amino acid valine is a critical metabolic pathway. This process begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by branched-chain aminotransferase (BCAT).[9] Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[9][10] This is then further metabolized to propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA.[9][10]
Caption: The metabolic pathway of valine catabolism.
Applications in Research and Drug Development
The primary application of 3,3-Dimethyl-2-oxobutyric acid is as a crucial building block in the synthesis of pharmaceuticals.[1] Its most notable use is as a key intermediate in the production of atazanavir, an antiretroviral drug used to treat HIV infection.[3] Beyond its role in synthesis, as a branched-chain keto acid, it and its analogs are valuable tools in studying the metabolism of branched-chain amino acids and related metabolic disorders.
Safety and Handling
3,3-Dimethyl-2-oxobutyric acid is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage. It is also a combustible liquid. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Store in a well-ventilated place, away from heat and open flames, in a corrosive-resistant container. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
3,3-Dimethyl-2-oxobutyric acid is a compound of significant interest due to its role as a pharmaceutical intermediate and its relevance to the study of metabolic pathways. This guide has provided a detailed summary of its chemical and physical properties, methods for its synthesis, and its biological context. The presented information, including tabulated data and process diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its spectroscopic characterization and potential biological activities is warranted.
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]
- 4. 3,3-dimethyl-2-oxobutyric acid [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,3-Dimethyl-2-oxobutyric Acid CAS 815-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide on the Biological Role of 3,3-Dimethyl-2-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that has garnered attention primarily as a synthetic intermediate in the pharmaceutical industry. Its most notable application is in the synthesis of the anti-retroviral drug Atazanavir. While its role as a precursor in chemical synthesis is well-documented, its endogenous biological functions and metabolic fate are less clearly defined. This technical guide consolidates the current understanding of the biological significance of 3,3-Dimethyl-2-oxobutyric acid, distinguishing it from structurally similar metabolites. Recent research has highlighted its potential as an enzyme inhibitor, particularly targeting pantothenate synthetase in Mycobacterium tuberculosis, suggesting a promising avenue for novel antimicrobial drug development. This document provides a comprehensive overview of its known biological interactions, metabolic context, and analytical methodologies, alongside detailed experimental protocols and pathway visualizations to support further research and development.
Introduction
3,3-Dimethyl-2-oxobutyric acid (DMOB) is a C6 branched-chain alpha-keto acid.[1] Its chemical structure, featuring a t-butyl group adjacent to the alpha-keto acid moiety, confers distinct steric and electronic properties that influence its reactivity and biological interactions. Although it has been investigated in the context of branched-chain amino acid metabolism, it is crucial to distinguish it from the more common metabolic intermediate, alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid), which is the keto acid analog of valine.[1] The primary established role of DMOB is as a versatile building block in organic synthesis, particularly for pharmaceuticals.[2] However, emerging evidence points towards specific biological activities that warrant further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3-Dimethyl-2-oxobutyric acid is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3,3-dimethyl-2-oxobutanoic acid | |
| Synonyms | Trimethylpyruvic acid, tert-Butylglyoxylic acid | |
| CAS Number | 815-17-8 | |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [1] |
| Melting Point | ~13 °C | |
| Boiling Point | 80 °C at 15 mmHg | |
| Solubility | Soluble in water and polar organic solvents |
Biological Role and Metabolic Context
While not a major endogenous metabolite, 3,3-Dimethyl-2-oxobutyric acid has been identified in specific biological contexts, primarily as a potential enzyme inhibitor and a synthetic precursor for biologically active molecules.
Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase
The most significant reported biological activity of 3,3-Dimethyl-2-oxobutyric acid is its inhibitory action against pantothenate synthetase (PS) of Mycobacterium tuberculosis. This enzyme is a crucial component of the pantothenate (Vitamin B5) biosynthetic pathway, which is essential for the bacterium but absent in mammals, making it an attractive drug target.
A computational study analyzed the binding affinity of 3,3-Dimethyl-2-oxobutyric acid to the active site of M. tuberculosis pantothenate synthetase. The study reported a GlideScore of -3.484898 and a Lipophilic EvdW score of -23.141242, suggesting a favorable binding interaction.[3]
Logical Relationship of Pantothenate Synthetase Inhibition
References
A Comprehensive Technical Guide to 3,3-Dimethyl-2-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-oxobutyric acid, systematically named 3,3-dimethyl-2-oxobutanoic acid according to IUPAC nomenclature, is a keto acid of significant interest in the pharmaceutical and chemical industries. Also known by its common name, trimethylpyruvic acid, this compound serves as a crucial intermediate in the synthesis of various high-value molecules, most notably the antiretroviral drug atazanavir, used in the treatment of HIV.[1][2] Its utility also extends to genetic engineering, nutritional additives, and as a raw material for coatings.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis protocols, and key applications.
Chemical Structure and Identification
The chemical structure of 3,3-Dimethyl-2-oxobutyric acid features a four-carbon butanoic acid backbone with two methyl groups attached to the third carbon atom and a ketone functional group at the second position.[4][5]
Chemical Structure:
References
- 1. guidechem.com [guidechem.com]
- 2. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]
- 5. 3,3-Dimethyl-2-oxobutyric acid CAS#: 815-17-8 [m.chemicalbook.com]
The Role of 3,3-Dimethyl-2-oxobutyric Acid in Branched-Chain Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid or α-keto-tert-leucine, is a branched-chain α-keto acid (BCKA) structurally related to the catabolic intermediates of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. While not a direct catabolite of these proteinogenic amino acids, it serves as the cognate α-keto acid for the non-proteinogenic amino acid L-tert-leucine. Its study provides valuable insights into the substrate specificity and enzymatic mechanisms of the BCAA metabolic pathway. This technical guide delves into the core aspects of 3,3-dimethyl-2-oxobutyric acid's involvement in BCAA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways.
Introduction
Branched-chain amino acid (BCAA) metabolism is a critical pathway for cellular energy homeostasis, protein synthesis, and signaling. The catabolism of BCAAs is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. 3,3-Dimethyl-2-oxobutyric acid, with its unique tert-butyl group, presents an interesting case for understanding the plasticity and substrate limitations of the enzymes involved in these processes.[1][2] This guide will explore its role as a substrate for key enzymes in the BCAA catabolic pathway and its utility in biochemical and pharmaceutical research.
Physicochemical Properties
3,3-Dimethyl-2-oxobutyric acid is a white to off-white crystalline solid under standard conditions.[3] Its key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| CAS Number | 815-17-8 | [4] |
| Melting Point | 90.5 °C | [1] |
| Boiling Point | 80 °C at 15 mmHg | [1] |
| Solubility | Soluble in water | [3] |
Role in Branched-Chain Amino Acid Metabolism
3,3-Dimethyl-2-oxobutyric acid is primarily recognized as the α-keto acid precursor to the synthetic amino acid L-tert-leucine.[5] Its involvement in BCAA metabolism is centered around its interaction with the first two key enzymes of the catabolic pathway: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Transamination by Branched-Chain Aminotransferase (BCAT)
The initial and reversible step in BCAA catabolism is transamination, catalyzed by BCAT. This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid and glutamate.[1] 3,3-Dimethyl-2-oxobutyric acid can participate in the reverse reaction, accepting an amino group to form L-tert-leucine. Both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms of the enzyme are known to exhibit broad substrate specificity towards various branched-chain α-keto acids.[6]
The enzymatic synthesis of L-tert-leucine from 3,3-dimethyl-2-oxobutyric acid has been demonstrated using BCAT from Escherichia coli, highlighting the potential for this keto acid to serve as a substrate for aminotransferases.[4]
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Enigmatic Profile of 3,3-Dimethyl-2-oxobutyric Acid: A Technical Guide for Researchers
An In-depth Examination of a Synthetically Crucial α-Keto Acid
For researchers, scientists, and professionals in drug development, a precise understanding of chemical intermediates is paramount. 3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a significant organic compound, primarily recognized for its role as a critical precursor in the synthesis of pharmaceuticals, most notably the antiretroviral agent Atazanavir. While its synthetic utility is well-established, its natural occurrence is markedly obscure, presenting a subject of scientific curiosity. This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-oxobutyric acid, focusing on its limited evidence of natural occurrence, its robust synthetic pathways, and the analytical methods for its characterization.
Section 1: Natural Occurrence and Biosynthesis - A Case of Scarcity
The natural presence of 3,3-Dimethyl-2-oxobutyric acid is not well-documented, and it has not been isolated from natural sources in significant amounts[1]. There is limited suggestion that it may act as a transient metabolic intermediate in some biochemical pathways involving transamination and oxidative decarboxylation[1]. However, this is in stark contrast to its structural isomer, 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a well-known natural product central to the metabolism of the branched-chain amino acid valine.
Section 2: Chemical Synthesis - The Industrial Lifeline
The primary relevance of 3,3-Dimethyl-2-oxobutyric acid to the scientific community lies in its role as a versatile chemical building block. It is a key intermediate in the synthesis of Atazanavir, a protease inhibitor used in the treatment of HIV. Several synthetic routes have been developed for its industrial-scale production.
Synthesis from Dichloroacetone
A common industrial method involves the hydrolysis of dichloroacetone, followed by oxidation.
Figure 1: General workflow for the synthesis of 3,3-Dimethyl-2-oxobutyric acid from dichloroacetone.
Experimental Protocol: Oxidation via Potassium Permanganate (B83412)
-
Hydrolysis: Dichloroacetone is hydrolyzed in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature range of 50-70°C.
-
Oxidation: The resulting intermediate is then oxidized. One method employs potassium permanganate as the oxidant. This reaction, however, can be challenging to control, potentially leading to over-oxidation and the formation of trimethylacetic acid as a byproduct, which complicates purification.
-
Acidification and Extraction: Following oxidation, the reaction mixture is acidified to protonate the carboxylate, yielding the final product, 3,3-Dimethyl-2-oxobutyric acid. The product is then typically extracted using an organic solvent.
Synthesis from 3,3-Dimethyl-2-hydroxybutyric Acid
An alternative and often preferred laboratory-scale synthesis involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.
Figure 2: Synthesis of 3,3-Dimethyl-2-oxobutyric acid via oxidation of the corresponding hydroxy acid.
Experimental Protocol: Oxidation with Sodium Hypochlorite
-
Reactant Preparation: 3,3-Dimethyl-2-hydroxybutyric acid is dissolved in a suitable solvent.
-
Oxidation: A mild oxidizing agent, such as sodium hypochlorite or pyridinium (B92312) chlorochromate (PCC), is added under controlled pH and temperature conditions to facilitate the conversion of the secondary alcohol to a ketone[1].
-
Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified using techniques like distillation or crystallization.
Table 1: Comparison of Synthetic Routes
| Feature | Dichloroacetone Route | 3,3-Dimethyl-2-hydroxybutyric Acid Route |
| Starting Material Availability | Readily available industrial chemical | Less common, may require synthesis |
| Reaction Conditions | Can be harsh, potential for side reactions | Generally milder and more controlled |
| Byproducts | Risk of over-oxidation to trimethylacetic acid | Dependent on the oxidizing agent used |
| Scalability | Suitable for large-scale industrial production | Often used for laboratory-scale synthesis |
Section 3: Analytical Characterization
The identification and quantification of 3,3-Dimethyl-2-oxobutyric acid rely on standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of 3,3-Dimethyl-2-oxobutyric acid.
Figure 3: Analytical workflow for the quantification of 3,3-Dimethyl-2-oxobutyric acid using HPLC.
Experimental Protocol: HPLC Analysis
-
Method: Reverse-phase (RP) HPLC.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid is used in place of phosphoric acid[1].
-
Column: A C18 or a specialized polar-embedded column like Newcrom R1 can be employed[1].
-
Detection: UV detection is suitable due to the presence of the carbonyl group, or for higher specificity and sensitivity, it can be coupled with a mass spectrometer.
Spectroscopic Methods
Standard spectroscopic techniques are used to confirm the structure of 3,3-Dimethyl-2-oxobutyric acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the chemical environment of the protons. The characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H stretch, the carboxylic acid C=O stretch, and the ketone C=O stretch.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used for identification.
Table 2: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 815-17-8 |
| Appearance | White to off-white crystalline solid or liquid |
| Melting Point | Approximately 13-17 °C |
| Boiling Point | Approximately 182.4 °C at 760 mmHg |
| Solubility | Soluble in water |
Conclusion
3,3-Dimethyl-2-oxobutyric acid stands as a molecule of significant industrial importance, particularly within the pharmaceutical sector. Its identity as a natural product remains elusive, with minimal evidence to support a significant biological role. For researchers and drug development professionals, the focus remains on its efficient synthesis and purification. The methodologies outlined in this guide provide a foundational understanding for the synthesis, analysis, and handling of this key α-keto acid, thereby supporting its application in the development of novel therapeutics and other advanced chemical entities. Further metabolomic studies may yet uncover a hidden natural role for this compound, but for now, its primary identity is that of a valuable synthetic intermediate.
References
The Discovery and History of 3,3-Dimethyl-2-oxobutyric Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a branched-chain alpha-keto acid that has garnered interest in various scientific fields, primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and in the study of amino acid metabolism. First synthesized in the mid-20th century during broader investigations into branched-chain keto acids, its history is intertwined with the advancements in organic synthesis and the growing understanding of biochemical pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3,3-Dimethyl-2-oxobutyric acid, presenting key data, experimental methodologies, and a visualization of its metabolic significance.
Discovery and Historical Context
The first synthesis of 3,3-Dimethyl-2-oxobutyric acid is reported to have occurred in the mid-20th century.[1] This period saw a surge in research focused on the synthesis and metabolism of branched-chain amino acids and their corresponding α-keto acids. While a seminal publication detailing its initial isolation and characterization remains elusive in readily available literature, its emergence is logically placed within the context of studies on compounds related to valine and leucine (B10760876) metabolism.[1] The structural similarity to other well-studied α-keto acids suggests its synthesis was a natural progression in the exploration of this class of compounds. Early analytical techniques such as paper chromatography, developed and refined in the 1950s, were instrumental in the separation and identification of keto acids from biological and synthetic sources, likely playing a role in the initial characterization of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3-Dimethyl-2-oxobutyric acid is presented in Table 1. This data is crucial for its application in synthesis, for understanding its behavior in biological systems, and for the development of analytical methods.
Table 1: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| CAS Number | 815-17-8 | [2] |
| Appearance | White to off-white crystalline solid or colorless liquid | [1] |
| Melting Point | 90.5 °C | [2] |
| Boiling Point | 80 °C at 15 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
| pKa | 2.65 ± 0.54 (Predicted) | [2] |
| Solubility | Soluble in water | [1] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 3,3-Dimethyl-2-oxobutyric acid have been developed over the years. The most common and historically relevant methods are detailed below.
Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid
One of the most frequently cited methods for preparing 3,3-Dimethyl-2-oxobutyric acid is the oxidation of its corresponding hydroxy acid, 3,3-dimethyl-2-hydroxybutyric acid.[1]
Experimental Protocol:
-
Reactants: 3,3-dimethyl-2-hydroxybutyric acid, mild oxidizing agent (e.g., sodium hypochlorite (B82951) or pyridinium (B92312) chlorochromate).[1]
-
Solvent: A suitable solvent system that allows for controlled pH and temperature.
-
Procedure:
-
Dissolve 3,3-dimethyl-2-hydroxybutyric acid in the chosen solvent system.
-
Carefully add the mild oxidizing agent to the solution while monitoring and controlling the temperature and pH.
-
The reaction is allowed to proceed until completion, which can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the 3,3-Dimethyl-2-oxobutyric acid. This typically involves extraction and purification steps.
-
Synthesis from Dichloroacetone
An alternative industrial synthesis route starts from dichloroacetone.[3]
Experimental Protocol:
-
Reactants: Dichloroacetone, water, alkali solution (e.g., 30% sodium hydroxide), potassium permanganate (B83412).[3]
-
Procedure:
-
Dichloroacetone and water are added to a reaction vessel and heated.
-
A concentrated alkali solution is added dropwise over several hours while maintaining the temperature. This is followed by a further reaction period to form an intermediate.[3]
-
Potassium permanganate is then added to the aqueous solution containing the intermediate, with temperature control.[3]
-
After the oxidation is complete, the mixture is filtered.
-
The filtrate's pH is adjusted to 1, and the product is extracted with an organic solvent (e.g., dichloromethane).[3]
-
The organic layer is distilled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether, followed by centrifugation.[3]
-
Identification in Biological Systems and Metabolic Significance
3,3-Dimethyl-2-oxobutyric acid has been identified as a metabolic intermediate, particularly in pathways involving the catabolism of branched-chain amino acids.[1] It is the α-keto acid analog of the non-proteinogenic amino acid tert-leucine. Its formation in biological systems is primarily through the process of transamination.
In this biochemical reaction, the amino group of an amino acid is transferred to an α-keto acid, generating a new amino acid and a new α-keto acid. In the context of 3,3-Dimethyl-2-oxobutyric acid, it can be formed from tert-leucine via the action of a branched-chain aminotransferase (BCAT). Conversely, it can be transaminated to form tert-leucine.
Conclusion
From its synthesis in the mid-20th century to its current role as a valuable intermediate, 3,3-Dimethyl-2-oxobutyric acid has a history rooted in the fundamental exploration of organic and biological chemistry. While the specific details of its initial discovery require further historical research into the primary literature of the time, its significance in modern synthetic chemistry and its place within the broader understanding of amino acid metabolism are well-established. This guide has provided a consolidated overview of its known history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.
References
3,3-Dimethyl-2-oxobutyric Acid: A Technical Guide to its Role as a Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is an alpha-keto acid that has garnered interest in pharmaceutical and biochemical research.[1][2] While it serves as a crucial intermediate in the synthesis of antiviral drugs like Atazanavir, its endogenous role as a metabolic intermediate is less characterized but of significant interest for understanding cellular metabolism and potential therapeutic applications.[2] This technical guide provides a comprehensive overview of 3,3-dimethyl-2-oxobutyric acid, focusing on its putative metabolic fate, relevant enzymatic pathways, and detailed experimental protocols for its study.
Chemical and Physical Properties
3,3-Dimethyl-2-oxobutyric acid is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and possesses a carboxylic acid and a ketone functional group, classifying it as a keto acid.[1]
Table 1: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid
| Property | Value | Reference(s) |
| CAS Number | 815-17-8 | [3] |
| Molecular Formula | C6H10O3 | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Boiling Point | 182.4 °C at 760 mmHg | [3] |
| Melting Point | 90.5 °C | [3] |
| Density | 1.09 g/cm³ | [3] |
| Appearance | White Solid | [3] |
Putative Metabolic Pathway
While not extensively documented in major metabolic pathways, 3,3-dimethyl-2-oxobutyric acid has been identified as a metabolic intermediate in biochemical pathways involving transamination and oxidative decarboxylation.[1] Its structural similarity to other branched-chain keto acids (BCKAs) suggests a probable metabolic route analogous to that of well-studied BCKAs derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.
The proposed central pathway for the metabolism of 3,3-dimethyl-2-oxobutyric acid involves its oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is a key regulator of BCAA catabolism.
Diagram 1: Proposed Metabolic Pathway of 3,3-Dimethyl-2-oxobutyric Acid
References
- 1. guidechem.com [guidechem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 3,3-Dimethyl-2-oxobutyric Acid CAS 815-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3,3-Dimethyl-2-oxobutyric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3,3-Dimethyl-2-oxobutyric acid in biological matrices such as plasma and urine. Given the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document also presents data for structurally related and more commonly measured branched-chain keto acids (BCKAs) to serve as a valuable reference. The protocols are based on established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely used for the analysis of small polar molecules like keto acids.
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that is structurally related to the branched-chain keto acids derived from the catabolism of essential amino acids such as leucine, isoleucine, and valine. The accurate quantification of such metabolites in biological fluids is crucial for understanding various physiological and pathological states, including inborn errors of metabolism, nutritional status, and the pharmacokinetics of related therapeutic agents. These protocols provide a robust starting point for researchers aiming to develop and validate a quantitative assay for 3,3-Dimethyl-2-oxobutyric acid.
Quantitative Data Summary
| Analyte | Biological Matrix | Concentration Range (µM) | Analytical Method | Reference |
| α-Keto-isovaleric acid | Human Plasma | 30 - 80 | LC-MS/MS | [1][2] |
| α-Keto-isocaproic acid | Human Plasma | 30 - 90 | LC-MS/MS | [1][2] |
| α-Keto-β-methylvaleric acid | Human Plasma | 15 - 40 | LC-MS/MS | [1][2] |
Disclaimer: The data presented above is for structurally similar compounds and should be used for guidance only. The actual concentration of 3,3-Dimethyl-2-oxobutyric acid in biological samples may vary and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantification of 3,3-Dimethyl-2-oxobutyric acid in plasma and urine using GC-MS following a two-step derivatization procedure involving methoximation and silylation. This derivatization is necessary to increase the volatility and thermal stability of the analyte.
Materials:
-
3,3-Dimethyl-2-oxobutyric acid analytical standard
-
Internal Standard (IS) (e.g., ¹³C-labeled 3,3-Dimethyl-2-oxobutyric acid or a structurally similar non-endogenous keto acid)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid
-
Deionized water
-
Biological samples (Plasma, Urine)
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Heating block
Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological sample (plasma or urine), add the internal standard to a final concentration within the linear range of the assay.
-
Protein Precipitation (for plasma samples): Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins. For urine samples, this step can be omitted.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization:
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried residue. Vortex thoroughly and incubate at 60°C for 60 minutes. This step protects the keto group.
-
Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to its trimethylsilyl (B98337) ester.
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 3,3-Dimethyl-2-oxobutyric acid and the internal standard.
Data Analysis:
A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of 3,3-Dimethyl-2-oxobutyric acid that have undergone the same sample preparation and derivatization process. The concentration of the analyte in the biological samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and specific method for the direct quantification of 3,3-Dimethyl-2-oxobutyric acid in plasma and urine without the need for derivatization.
Materials:
-
3,3-Dimethyl-2-oxobutyric acid analytical standard
-
Internal Standard (IS) (e.g., ¹³C-labeled 3,3-Dimethyl-2-oxobutyric acid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, LC-MS grade
-
Biological samples (Plasma, Urine)
Equipment:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Centrifuge
-
Vortex mixer
Sample Preparation:
-
Spiking: To a 50 µL aliquot of the biological sample (plasma or urine), add the internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of deionized water to reduce matrix effects.
-
Filtration: Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient should be optimized to achieve good separation of the analyte from other matrix components. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 3,3-Dimethyl-2-oxobutyric acid and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.
Data Analysis:
Similar to the GC-MS method, a calibration curve is prepared using standard solutions of 3,3-Dimethyl-2-oxobutyric acid. The concentration in the biological samples is calculated from the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 3,3-Dimethyl-2-oxobutyric acid in biological samples.
Metabolic Pathway Context
3,3-Dimethyl-2-oxobutyric acid is structurally analogous to the branched-chain keto acids that are intermediates in the catabolism of branched-chain amino acids (BCAAs). The following diagram illustrates a simplified overview of BCAA catabolism, indicating the point at which analogous keto acids are formed.
References
Application Note: HPLC Method for the Separation and Quantification of 3,3-Dimethyl-2-oxobutyric Acid
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various fields, including as a pharmaceutical intermediate and a metabolite.[1][2] Accurate and robust analytical methods are essential for its quantification in research, development, and quality control settings. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,3-Dimethyl-2-oxobutyric acid.
Principle of the Method
This method utilizes reversed-phase (RP) HPLC to separate 3,3-Dimethyl-2-oxobutyric acid from other components in a sample matrix.[3] In reversed-phase chromatography, the stationary phase is nonpolar, while the mobile phase is polar. For acidic analytes like 3,3-Dimethyl-2-oxobutyric acid, ion suppression is employed to ensure the compound is in its neutral, protonated form.[4] This is achieved by maintaining a low pH in the mobile phase, which increases the compound's retention on the nonpolar column and results in better peak shape and separation.[4] Detection is performed using a UV detector, as the oxo-group provides sufficient chromophoric activity for sensitive detection.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents and Chemicals:
-
3,3-Dimethyl-2-oxobutyric Acid reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and water (containing 0.1% phosphoric acid or formic acid), adjusted for optimal separation (e.g., 20:80 v/v)[3][5] |
| pH Control | The pH of the aqueous portion of the mobile phase should be adjusted to ~2.0-2.5 to ensure the analyte is in its protonated state.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 3,3-Dimethyl-2-oxobutyric acid reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the matrix and remove interferences that could damage the column or co-elute with the target compound.[7]
-
Aqueous Samples (e.g., reaction mixtures):
-
Biological Fluids (e.g., plasma, serum) - Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).[7]
-
Filter through a 0.45 µm syringe filter before injection.
-
Data and Performance
The following tables summarize the expected performance characteristics of the method.
Table 1: Method Validation Parameters (Note: These are typical expected values and should be determined experimentally.)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Retention Time (Approx.) | 3 - 7 minutes |
Table 2: Precision and Accuracy (Note: Based on triplicate injections at three concentration levels.)
| Concentration Level | Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 5% | 95 - 105% |
| Mid QC | < 5% | 97 - 103% |
| High QC | < 3% | 98 - 102% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow from sample receipt to final data analysis.
Caption: General workflow for the HPLC analysis of 3,3-Dimethyl-2-oxobutyric acid.
Method Principle Diagram
This diagram illustrates the logical relationship in the ion suppression reversed-phase chromatography.
Caption: Principle of ion suppression for retaining acidic analytes on a C18 column.
References
- 1. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. Separation of Methyl 3,3-dimethyl-2-oxobutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
Application Note: Analysis of 3,3-Dimethyl-2-oxobutyric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that serves as a significant building block in organic synthesis and is an important intermediate in various metabolic pathways.[1][2][3] Its analysis is crucial in pharmaceutical development, metabolic research, and quality control processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 3,3-Dimethyl-2-oxobutyric acid, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the GC-MS analysis of 3,3-Dimethyl-2-oxobutyric acid, including sample preparation with derivatization, instrument parameters, and data analysis.
Experimental Protocols
A two-step derivatization process involving methoximation followed by silylation is a well-established method for the analysis of keto acids by GC-MS. This procedure protects the ketone and carboxylic acid functional groups, increasing the volatility and stability of the analyte.
1. Sample Preparation and Derivatization
-
Reagents and Materials:
-
3,3-Dimethyl-2-oxobutyric acid standard
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Organic solvent (e.g., Ethyl Acetate, Hexane)
-
Anhydrous sodium sulfate
-
2 mL GC vials with inserts and caps
-
Vortex mixer
-
Heating block or oven
-
-
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample containing 3,3-Dimethyl-2-oxobutyric acid into a clean vial. If the sample is in a liquid matrix, perform a liquid-liquid extraction into a suitable organic solvent and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the dried sample.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes to convert the keto group to a methoxime derivative.[4]
-
Silylation: After cooling to room temperature, add 100 µL of MSTFA with 1% TMCS to the vial.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 70°C for 60 minutes to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[4]
-
Sample Dilution and Injection: After cooling to room temperature, the derivatized sample can be diluted with an appropriate organic solvent (e.g., hexane) if necessary. Transfer the solution to a GC vial with an insert for analysis.
-
2. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of derivatized 3,3-Dimethyl-2-oxobutyric acid.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative data for the GC-MS analysis of derivatized 3,3-Dimethyl-2-oxobutyric acid is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 3,3-Dimethyl-2-oxobutyric acid-MeOx-TMS | ~10.5 | 158 | 86, 202 | 5 | 15 |
| Internal Standard | Varies | Varies | Varies | - | - |
Visualizations
Caption: Experimental workflow for GC-MS analysis of 3,3-Dimethyl-2-oxobutyric acid.
Caption: Logical relationship for derivatization in GC-MS analysis.
References
Application Notes and Protocols for the Structural Elucidation of 3,3-Dimethyl-2-oxobutyric Acid using NMR Spectroscopy
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the structural elucidation of 3,3-Dimethyl-2-oxobutyric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and a summary of spectral data are presented to facilitate the unambiguous identification and characterization of this alpha-keto acid.
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various chemical and biological studies.[1] Its structural characterization is fundamental for its application in pharmaceutical development and metabolic research. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the structural verification of 3,3-Dimethyl-2-oxobutyric acid.
Structural and Spectral Overview
The structure of 3,3-Dimethyl-2-oxobutyric acid comprises a carboxylic acid group, a ketone, and a tert-butyl group. This simple, yet distinct, arrangement of functional groups gives rise to a characteristic NMR fingerprint.
Molecular Structure:
Caption: Molecular structure of 3,3-Dimethyl-2-oxobutyric acid.
The expected ¹H NMR spectrum is simple, showing a singlet for the nine equivalent methyl protons of the tert-butyl group and a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum will display four distinct signals corresponding to the carboxyl carbon, the keto carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.
Data Presentation
The following tables summarize the expected and experimentally observed NMR spectral data for 3,3-Dimethyl-2-oxobutyric acid.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Singlet | 9H | -C(CH ₃)₃ |
| ~10-12 | Broad Singlet | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -C H₃ |
| ~43 | -C (CH₃)₃ |
| ~160 | -C OOH |
| ~205 | -C =O |
Source: The ¹³C NMR data is based on an experimental spectrum from Wiley-VCH, available on PubChem.[1]
Experimental Protocols
This section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 3,3-Dimethyl-2-oxobutyric acid.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Purity: Ensure the 3,3-Dimethyl-2-oxobutyric acid sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). The choice of solvent can significantly influence the chemical shift of the acidic proton.
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
-
Procedure:
-
Weigh the desired amount of 3,3-Dimethyl-2-oxobutyric acid into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) at 0.00 ppm is the standard for organic solvents. For aqueous solutions, a water-soluble standard like DSS or TSP can be used.
NMR Instrument Parameters
The following are general instrument parameters that can be optimized for the specific spectrometer being used.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically adequate.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of 15-20 ppm is generally sufficient.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 220-250 ppm is appropriate.
-
Temperature: Room temperature (e.g., 298 K).
-
Workflow for Structural Elucidation
The logical flow for the NMR analysis of 3,3-Dimethyl-2-oxobutyric acid is illustrated below.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 3,3-Dimethyl-2-oxobutyric acid provide a clear and unambiguous confirmation of its molecular structure. The simplicity of the spectra, with a prominent singlet for the tert-butyl protons in the ¹H NMR and four distinct resonances in the ¹³C NMR, makes it an excellent example for demonstrating the power of NMR spectroscopy in structural elucidation. The protocols outlined in this document provide a robust framework for obtaining high-quality spectral data for this and similar small organic molecules.
References
Application Note: Derivatization of 3,3-Dimethyl-2-oxobutyric Acid for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various fields, including metabolic research and pharmaceutical development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which are characteristic of polar organic acids containing both carboxylic acid and ketone functional groups.[1] To overcome these limitations, a chemical derivatization process is necessary to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic separation and detection by GC-MS.[1]
This application note details a robust and widely used two-step derivatization protocol for 3,3-dimethyl-2-oxobutyric acid, involving methoximation followed by silylation. This method first protects the reactive keto group to prevent tautomerization and the formation of multiple derivative peaks, and then silylates the acidic proton of the carboxylic acid group to increase volatility.[1][2][3]
Derivatization Strategy: Methoximation and Silylation
The derivatization of 3,3-dimethyl-2-oxobutyric acid is achieved through a two-step reaction:
-
Methoximation: The keto group is converted to a methoxime derivative using methoxyamine hydrochloride (MeOx). This step is crucial for stabilizing α-keto acids, preventing decarboxylation and isomerization, which could otherwise lead to multiple peaks for a single analyte.[2][3]
-
Silylation: The carboxylic acid group's active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This significantly increases the volatility of the analyte, making it suitable for GC-MS analysis.[1][3]
Data Presentation
While specific quantitative performance data for the derivatization of 3,3-dimethyl-2-oxobutyric acid is not extensively published, the following table summarizes the expected performance characteristics of a validated GC-MS method for organic acids utilizing this derivatization strategy. These values are representative and should be confirmed through in-house method validation.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Materials:
-
3,3-Dimethyl-2-oxobutyric acid standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (B92270) (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a structurally similar stable isotope-labeled compound or a non-endogenous keto acid)
-
Organic solvent for sample extraction (e.g., ethyl acetate, methanol)
-
Nitrogen gas supply
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: Two-Step Methoximation and Silylation
This protocol is adapted from established methods for the derivatization of keto acids.[1][3]
1. Sample Preparation:
- Transfer a known amount of the sample or standard solution into a reaction vial.
- If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as water will interfere with the silylation reaction.
2. Methoximation:
- Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
- Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
- Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
- Incubate the mixture at 60°C for 60 minutes in a heating block.
3. Silylation:
- After the vial has cooled to room temperature, add 100 µL of MSTFA with 1% TMCS to the reaction mixture.
- Cap the vial tightly and vortex for 1 minute.
- Incubate the mixture at 70°C for 60 minutes in a heating block to complete the silylation of the carboxylic acid group.
4. Analysis:
- After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of 3,3-Dimethyl-2-oxobutyric acid.
Caption: Logical relationship of the derivatization process for GC-MS analysis.
References
Application Notes & Protocols: 3,3-Dimethyl-2-oxobutyric Acid in Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a key α-keto acid that serves as a critical building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2][3] Its unique structure, featuring a sterically hindered tert-butyl group adjacent to a reactive keto-acid moiety, makes it an essential precursor for creating specific, sterically defined pharmacophores. This intermediate is particularly prominent in the development of antiviral agents, specifically protease inhibitors targeting viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][4] The α-ketoamide functionality, derived from 3,3-Dimethyl-2-oxobutyric acid, acts as a potent "warhead" or "serine trap" that forms a reversible covalent bond with the serine residue in the active site of viral proteases, leading to potent enzyme inhibition.[4][5]
Core Application: Synthesis of Ketoamide-Based Protease Inhibitors
The primary application of 3,3-Dimethyl-2-oxobutyric acid is in the synthesis of peptidomimetic α-ketoamide inhibitors. These inhibitors are designed to mimic the natural substrate of viral proteases, but upon cleavage, form a stable complex that deactivates the enzyme.
Case Study: Boceprevir (B1684563) (HCV NS3/4A Protease Inhibitor)
Boceprevir is a first-generation direct-acting antiviral agent for the treatment of chronic Hepatitis C.[6] 3,3-Dimethyl-2-oxobutyric acid is a precursor to the P1 fragment of the drug, which is crucial for binding to the S1 pocket of the NS3/4A serine protease. The synthesis involves coupling an activated form of 3,3-Dimethyl-2-oxobutyric acid with a complex amine-containing fragment to form the final ketoamide structure.[7]
Logical Relationship: From Intermediate to Pharmacophore
The diagram below illustrates the role of 3,3-Dimethyl-2-oxobutyric acid as a foundational component for the ketoamide pharmacophore, which is essential for the drug's inhibitory activity.
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a general method for the amide coupling of 3,3-Dimethyl-2-oxobutyric acid with a primary or secondary amine, a key step in the synthesis of ketoamide inhibitors.
Materials:
-
3,3-Dimethyl-2-oxobutyric acid
-
Target Amine (e.g., an amino acid ester or complex amine fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[8]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,3-Dimethyl-2-oxobutyric acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C to form the active ester.
-
Amine Addition: In a separate flask, dissolve the target amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Coupling Reaction: Add the amine solution dropwise to the activated acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired amide.
Experimental Workflow Diagram
Quantitative Data Summary
The efficiency of synthesizing intermediates from 3,3-Dimethyl-2-oxobutyric acid is critical. The following table summarizes representative data for synthesis and inhibitory activity found in the literature.
| Step / Compound | Description | Reagents / Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of Acid | Oxidation of 3,3-dimethylbutyric acid intermediate | TEMPO, Oxidant (e.g., NaOCl) | 89.6 | 99.2 (GC) | [1] |
| Amide Coupling | Coupling of a dipeptide derivative with an amine | EDC, HOBt, NMM, DMF/CH₂Cl₂ | Not specified | >99 (HPLC) | [9] |
| Final Oxidation | Oxidation of an α-hydroxy amide to the final ketoamide | NaOCl, TEMPO, KBr | Not specified | High | |
| Boceprevir | Inhibition constant (Ki) against HCV NS3/4A Protease | In vitro enzyme assay | N/A | N/A | Varies by study |
| Ketoamides | Range of Ki values for various peptidyl-α-ketoamide inhibitors against HCV NS3/4A | In vitro enzyme assay | N/A | N/A | 0.17 nM - 5.6 µM[10] |
Mechanism of Action: HCV Protease Inhibition
The ketoamide moiety derived from 3,3-Dimethyl-2-oxobutyric acid is the key to inhibiting the HCV NS3/4A protease. This enzyme is a serine protease essential for cleaving the HCV polyprotein into mature viral proteins required for replication.[5] The inhibitor binds to the active site, and the electrophilic keto-carbon of the ketoamide is attacked by the hydroxyl group of the active site serine (Ser139). This forms a reversible, covalent hemiacetal adduct, effectively trapping and inactivating the enzyme.[10]
Signaling Pathway Diagram
References
- 1. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Potent ketoamide inhibitors of HCV NS3 protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of hepatitis C virus NS3/4A: alpha-ketoamide based macrocyclic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 10. Hepatitis C NS3 protease inhibition by peptidyl-alpha-ketoamide inhibitors: kinetic mechanism and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,3-Dimethyl-2-oxobutyric Acid in Enzyme Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that has garnered attention in biochemical and pharmaceutical research. Its structural similarity to natural metabolites, particularly branched-chain alpha-keto acids, positions it as a molecule of interest for studying enzyme kinetics and inhibition. These application notes provide a comprehensive overview of its role as a potential enzyme inhibitor, with a focus on pantothenate synthetase and its interaction with the branched-chain α-keto acid dehydrogenase complex. Detailed protocols for relevant enzyme assays are provided to facilitate further research and drug development efforts.
I. Pantothenate Synthetase: An Emerging Target
Pantothenate synthetase (PS) is a crucial enzyme in the pantothenate (vitamin B5) biosynthetic pathway, which is essential for the survival of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents.
A. Mechanism of Inhibition
B. Experimental Protocol: Pantothenate Synthetase Inhibition Assay
This protocol outlines a spectrophotometric method to screen for and characterize inhibitors of pantothenate synthetase.
1. Materials and Reagents:
-
Purified pantothenate synthetase
-
ATP (Adenosine triphosphate)
-
D-pantoate
-
β-alanine
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
3,3-Dimethyl-2-oxobutyric acid (or other potential inhibitors)
-
Microplate reader
2. Assay Principle:
The activity of pantothenate synthetase is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
3. Procedure:
-
Prepare a reaction mixture containing ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in the assay buffer.
-
Add the potential inhibitor (3,3-Dimethyl-2-oxobutyric acid) at various concentrations to the wells of a microplate. Include a control with no inhibitor.
-
Add D-pantoate and β-alanine to the wells.
-
Initiate the reaction by adding purified pantothenate synthetase to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value if applicable.
4. Data Analysis:
The inhibitory effect can be quantified by comparing the reaction rates in the presence and absence of the inhibitor. For competitive inhibition studies, varying the concentration of one substrate while keeping the others and the inhibitor constant can help determine the mode of inhibition and the inhibition constant (Ki).
II. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: A Metabolic Hub
The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a key mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.
A. Interaction of 3,3-Dimethyl-2-oxobutyric Acid with BCKDH
Contrary to being an inhibitor, 3,3-Dimethyl-2-oxobutyric acid, as a branched-chain α-keto acid, is a substrate for the BCKDH complex. The enzyme complex facilitates its conversion into the corresponding acyl-CoA derivative. The regulation of the BCKDH complex is crucial for maintaining BCAA homeostasis, and its dysfunction is associated with metabolic disorders.
B. Experimental Protocol: BCKDH Activity Assay
This protocol describes a method to measure the activity of the BCKDH complex by monitoring the production of NADH.
1. Materials and Reagents:
-
Isolated mitochondria or purified BCKDH complex
-
3,3-Dimethyl-2-oxobutyric acid (or other branched-chain α-keto acid substrates)
-
Coenzyme A (CoA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2, 0.1 mM EDTA)
-
Spectrophotometer or microplate reader
2. Assay Principle:
The oxidative decarboxylation of the α-keto acid substrate by the BCKDH complex is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
3. Procedure:
-
Prepare a reaction mixture containing CoA and NAD+ in the assay buffer.
-
Add the mitochondrial preparation or purified BCKDH complex to the reaction mixture.
-
Initiate the reaction by adding the substrate, 3,3-Dimethyl-2-oxobutyric acid.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production from the linear phase of the reaction.
4. Data Analysis:
The specific activity of the BCKDH complex can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
Quantitative Data Summary
As the available literature does not provide specific quantitative inhibitory data for 3,3-Dimethyl-2-oxobutyric acid against pantothenate synthetase, a comparative table of known inhibitors for both target enzymes is presented below for context.
| Enzyme | Inhibitor/Substrate | Type of Interaction | Potency (IC50/Ki) | Reference |
| Pantothenate Synthetase | Analogues of reaction intermediate | Competitive | Sub-micromolar to micromolar | [2] |
| BCKDH Complex | 3,3-Dimethyl-2-oxobutyric acid | Substrate | Not Applicable | |
| BCKDH Kinase | BT2 (a known inhibitor) | Allosteric Inhibitor | Varies by assay |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pantothenate biosynthesis pathway and its potential inhibition.
Caption: Catabolism of branched-chain amino acids via the BCKDH complex.
Caption: General workflow for enzyme inhibition and activity assays.
References
Application Note & Protocol: Solid-Phase Extraction of Organic Acids from Microbial Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic acids are key metabolic products of microbial activity and play crucial roles in various biological processes, including host-microbe interactions, pathogenesis, and industrial fermentation.[1] Accurate quantification of these compounds from complex microbial samples, such as fermentation broths or cell extracts, is essential for understanding microbial physiology and for process optimization in biotechnology and drug development.[1] However, the direct analysis of these samples is often hindered by the presence of interfering substances like proteins, salts, and complex carbohydrates.[2]
Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of organic acids from such complex matrices.[1][3][4] This application note provides a detailed protocol for the solid-phase extraction of organic acids from microbial samples using anion exchange cartridges, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Performance of Anion Exchange SPE for Organic Acid Analysis in Microbial Samples
| Organic Acid | Typical Recovery (%) | Limit of Detection (LOD) (ng/mL) | Analytical Method | Reference |
| Benzoic Acid | 100 - 111 | 3 - 272 | GC-MS | [1][3] |
| Succinic Acid | 100 - 111 | 3 - 272 | GC-MS | [1][3] |
| Fumaric Acid | 100 - 111 | 3 - 272 | GC-MS | [1][3] |
| Malic Acid | 62.9 - 99.4 | 20.18 (mg/L) | HPLC-DAD | [5][6] |
| Citric Acid | 62.9 - 99.4 | 50.76 (mg/L) | HPLC-DAD | [5][6] |
| Oxalic Acid | 91.9 - 102.0 | 0.05 - 10.63 (µg/mL) | HPLC | [7][8] |
| Lactic Acid | 80 - 90 | Not Specified | HPLC-DAD | |
| Acetic Acid | 80 - 90 | Not Specified | HPLC-DAD | |
| Propionic Acid | 80 - 90 | Not Specified | HPLC-DAD |
Note: Recovery rates and LODs can vary depending on the specific microbial matrix, SPE sorbent, and analytical instrumentation used.
Experimental Protocols
This protocol details the use of strong anion exchange (SAX) SPE cartridges for the extraction of organic acids. Anion exchange is a common and effective method for isolating acidic compounds.[3][9]
1. Sample Pretreatment:
The initial preparation of the microbial sample is a critical step to ensure efficient extraction and to prevent clogging of the SPE cartridge.
-
For liquid cultures (e.g., fermentation broth):
-
Centrifuge the microbial culture at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.[10]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[2][10]
-
Adjust the pH of the sample to approximately 9 with a 5% ammonium (B1175870) hydroxide (B78521) solution. This ensures that the organic acids are in their anionic form, facilitating their binding to the anion exchange sorbent.[3]
-
-
For intracellular organic acids:
-
After pelleting the cells as described above, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Disrupt the cells using methods such as bead beating, sonication, or freeze-thawing in an appropriate extraction solvent.
-
Centrifuge the cell lysate to remove cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Adjust the pH of the supernatant to 9 with 5% ammonium hydroxide solution.[3]
-
2. Solid-Phase Extraction Protocol:
This protocol is based on the use of a strong anion exchange cartridge, such as the Oasis MAX.[3]
-
Cartridge Conditioning:
-
Pass 4 mL of methanol (B129727) through the SPE cartridge.
-
Follow with 4 mL of deionized water to equilibrate the sorbent.[3]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 4 mL of 5% ammonium hydroxide solution to remove any weakly bound, non-target compounds.[3]
-
Dry the cartridge thoroughly by applying a vacuum for approximately 30 minutes. This step is important for removing any residual water that could interfere with the subsequent elution and analysis.[3]
-
-
Elution:
3. Post-Elution Processing for GC-MS Analysis:
For analysis by GC-MS, the eluted organic acids typically require derivatization to increase their volatility.
-
Evaporation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.[3]
-
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of dichloromethane (B109758) and 40 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Incubate the mixture at 70°C for 2 hours to allow for complete derivatization.[3]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
4. Analysis by HPLC:
For HPLC analysis, the eluate can often be directly injected after appropriate dilution.
-
Dilution:
-
Dilute the eluate with the mobile phase to a concentration within the calibration range of the instrument.
-
-
Injection:
-
Inject the diluted sample into the HPLC system. A common setup for organic acid analysis is a reversed-phase C18 column with a UV detector set at 210 nm.[5][12] The mobile phase is typically an acidic buffer, such as 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 2.8.[12]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]
- 6. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Polar Organic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of polar organic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of polar organic acids in a question-and-answer format.
Q1: Why am I seeing poor (tailing or fronting) peak shapes for my organic acids?
A1: Poor peak shape is a common issue in the analysis of polar organic acids and can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based reversed-phase columns (like C18) can interact with the polar carboxyl groups of organic acids, leading to peak tailing. This is more pronounced at mid-range pH values where silanols are ionized.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acids, both ionized and non-ionized forms can exist simultaneously, resulting in distorted or split peaks.[1]
-
Column Overload: Injecting too much sample, either in mass or volume, can saturate the stationary phase at the column inlet, causing peak fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak distortion. For optimal results, the sample should be dissolved in the mobile phase or a weaker solvent.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with an acid like phosphoric or formic acid can suppress the ionization of both the organic acids and the silanol groups, minimizing unwanted interactions and improving peak shape.[2][3]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to block most of the residual silanol groups, leading to more symmetrical peaks for polar analytes.
-
Incorporate a Buffer: Using a buffer in the mobile phase helps maintain a consistent pH. A concentration of 25-50 mM is a good starting point.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to prevent column overload.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.
Q2: My polar organic acids have very low or no retention on my C18 column. What can I do to increase retention?
A2: Low retention of highly polar organic acids on traditional C18 columns is expected due to their hydrophilic nature. Here are several strategies to improve retention:
-
Use a 100% Aqueous Mobile Phase: For highly polar compounds, using a mobile phase with a high aqueous content or even 100% aqueous conditions can increase retention. However, this can lead to "phase collapse" on standard C18 columns.[4]
-
Employ an Aqueous-Compatible C18 Column: Specialized C18 columns, often labeled as "AQ" or polar-embedded, are designed to be stable in highly aqueous mobile phases without phase collapse.[4][5][6]
-
Consider Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode is excellent for retaining and separating very polar compounds.[7]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms for polar and ionic compounds.[8]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the ionized organic acids, increasing their hydrophobicity and retention on a reversed-phase column.[9]
-
Q3: How do I choose between Reversed-Phase, HILIC, and Mixed-Mode chromatography for my polar organic acid analysis?
A3: The choice of chromatography mode depends on the specific properties of your analytes and the complexity of your sample matrix.
-
Reversed-Phase (with aqueous-compatible column): This is often the simplest approach and a good starting point. It is suitable for moderately polar organic acids. By using a low pH mobile phase to suppress ionization, retention can be achieved for many common organic acids.[4][6]
-
HILIC: This is the preferred method for very polar organic acids that show little to no retention in reversed-phase, even with 100% aqueous mobile phase. HILIC provides an orthogonal separation mechanism to reversed-phase.[7]
-
Mixed-Mode: This approach is highly versatile and can be beneficial for complex samples containing a mixture of polar, non-polar, and ionic compounds. The ability to adjust retention through both reversed-phase and ion-exchange mechanisms offers greater flexibility in method development.[8]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data to aid in method development and troubleshooting.
Table 1: Comparison of Retention Times of Organic Acids on Different Column Types
| Organic Acid | Retention Time (min) on Titank C18 (Reversed-Phase)[7] | Retention Time (min) on Poroshell 120 HILIC-Z (HILIC)[7] |
| Oxalic Acid | ~2.5 | ~3.8 |
| Tartaric Acid | ~2.8 | ~4.2 |
| Quinic Acid | ~3.2 | ~5.0 |
| Malic Acid | ~3.5 | ~5.5 |
| Shikimic Acid | ~4.0 | ~6.0 |
| Lactic Acid | ~4.5 | ~6.8 |
| Acetic Acid | ~5.0 | ~7.5 |
| Citric Acid | ~5.8 | ~8.5 |
| Succinic Acid | ~6.5 | ~9.5 |
| Fumaric Acid | ~9.0 | ~11.0 |
Note: Retention times are approximate and can vary based on specific instrument conditions.
Table 2: Effect of Mobile Phase pH on the Retention of Benzoic Acid on a C18 Column [2]
| Mobile Phase pH | Retention Time (min) | Observation |
| 3.0 | High (~8 min) | Benzoic acid (pKa ~4.2) is predominantly in its neutral, more hydrophobic form, leading to strong retention. |
| 7.0 | Low (~3 min) | Benzoic acid is in its ionized, more hydrophilic benzoate (B1203000) form, resulting in significantly less retention. |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Reversed-Phase HPLC Method for Polar Organic Acids
This protocol is a starting point and may require optimization for specific applications.
-
Column: Use an aqueous-compatible C18 column (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: 0.1% Phosphoric Acid in Water. For some applications, a small amount of organic modifier (e.g., 2.5% methanol) can be added.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. lcms.cz [lcms.cz]
- 5. scioninstruments.com [scioninstruments.com]
- 6. shimadzu.com [shimadzu.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing GC-MS Methods for Keto Acid Profiling
Welcome to the technical support center for the GC-MS analysis of keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of keto acids, presented in a question-and-answer format.
Q1: Why is derivatization necessary for keto acid analysis by GC-MS?
A1: Derivatization is a critical step for the successful analysis of keto acids by Gas Chromatography-Mass Spectrometry (GC-MS) for several reasons:
-
Increased Volatility: Keto acids are polar and non-volatile compounds, making them unsuitable for direct GC analysis. Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile forms that can be readily vaporized in the GC inlet.[1][2]
-
Improved Thermal Stability: Keto acids, particularly α-keto acids, can be thermally unstable and prone to decarboxylation at the high temperatures used in the GC injector.[1][2] Derivatization creates more stable derivatives, preventing degradation.[1][2]
-
Enhanced Chromatographic Performance: The polarity of underivatized keto acids can lead to poor peak shapes, such as tailing, due to interactions with the analytical column. Derivatization reduces this polarity, resulting in sharper and more symmetrical peaks.[1]
Q2: What is the most common derivatization strategy for keto acids in GC-MS?
A2: A two-step derivatization process is the most widely used and effective strategy for keto acid analysis by GC-MS:[2][3]
-
Oximation: The first step involves protecting the keto group, typically through methoximation using methoxyamine hydrochloride (MeOx).[1][3][4] This reaction converts the ketone into a methoxime, which is crucial for preventing tautomerization (the formation of multiple isomers) and stabilizing the molecule against decarboxylation.[2][3][4][5][6]
-
Silylation: The second step is the derivatization of the carboxylic acid group via silylation.[3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.[2][3] This increases the volatility and thermal stability of the analyte.[3]
Q3: I am observing no peaks or very low signal intensity for my keto acid analytes. What are the possible causes?
A3: Low or no signal can stem from several issues during sample preparation and analysis. Here’s a troubleshooting guide:
-
Incomplete Derivatization: This is a primary cause of poor signal intensity.[2]
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture. Water will react with the silylating agent, reducing its availability for the derivatization of your analyte.[1] Ensure that samples and solvents are anhydrous. Lyophilization (freeze-drying) is an effective drying method.[1]
-
Insufficient Reagent: An excess of the derivatization reagent is necessary to drive the reaction to completion.[1] The reagent may have been consumed by the sample matrix. Try increasing the reagent volume.
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient.[1] These parameters are analyte- and matrix-dependent and should be optimized empirically.[1]
-
-
Analyte Degradation: Keto acids can be unstable.[2]
-
Thermal Instability: As mentioned, keto acids can degrade at high temperatures. The initial oximation step is crucial for stabilization.[2]
-
Storage and Handling: Store standards and samples at -80°C and perform sample preparation steps on ice or at 4°C to minimize degradation.[7] For highly unstable keto acids, immediate derivatization after sample collection can help.[7]
-
-
Active Sites in the GC System: Polar analytes can adsorb to active sites in the GC inlet liner or on the column, leading to signal loss.[2]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[2] Regularly replace the liner and trim the column.
-
Troubleshooting Low Derivatization Yield
Troubleshooting logic for low derivatization yield.
Q4: I am observing multiple peaks for a single keto acid standard. What is the cause?
A4: The presence of multiple peaks for a single analyte is often related to the derivatization process:[2]
-
Tautomerization: Keto-enol tautomerism of the α-keto group can lead to the formation of multiple silylated derivatives if the keto group is not protected first.[2] The methoximation step is designed to "lock" the keto group and prevent this.[2]
-
Incomplete Methoximation: If the initial oximation step is incomplete, the remaining underivatized keto group can exist in equilibrium with its enol form. Both forms can then be silylated, leading to two different derivatives and, consequently, two peaks.[3] Ensure the methoximation reaction goes to completion by optimizing the reaction time and temperature.[3]
-
Incomplete Silylation: If the silylation of the carboxylic acid group is not complete, you may see a peak for the methoximated-only compound in addition to the fully derivatized product.[3]
Q5: My chromatographic peaks are showing poor shape (e.g., tailing or fronting). What should I check?
A5: Poor peak shape is often caused by interactions between the analyte and the analytical system or by overloading the column.
-
Peak Tailing:
-
Active Sites: Adsorption of the derivatized analyte to active sites in the GC inlet liner or on the column can cause peak tailing.[1] Ensure you are using a deactivated liner and a high-quality inert column. Consider replacing the liner and trimming the first few centimeters of the column.
-
Incomplete Derivatization: If either the keto or carboxyl group is not fully derivatized, the remaining polar functional group can interact with the system, causing tailing.[1] Re-optimize your derivatization conditions.
-
-
Peak Fronting:
Q6: My results show poor reproducibility. What are the likely sources of variability?
A6: Poor reproducibility in quantitative analysis is a significant challenge and can arise from several sources:[2]
-
Lack of Internal Standard: The use of a suitable internal standard is critical to correct for variations in sample preparation and injection volume.[2] For keto acids, compounds like 2-ketovaleric acid or 2-ketocaproic acid are commonly used.[2][8] Stable isotope-labeled internal standards are the gold standard for correcting matrix effects.[2]
-
Inconsistent Sample Preparation: Variability in sample extraction, solvent evaporation, and derivatization can all contribute to poor reproducibility.[2] It is essential to standardize your sample preparation protocol and ensure consistent timing for each step.[2] The use of automated liquid handlers can minimize volumetric errors.[2]
-
GC-MS System Variability: Fluctuations in the performance of the GC-MS system can also lead to inconsistent results.[2] Regularly tune the mass spectrometer and monitor system performance by injecting a standard mixture at the beginning and end of each analytical run.[2]
Experimental Protocols
A detailed methodology for the GC-MS analysis of keto acids involves sample preparation, derivatization, and instrumental analysis.
General Experimental Workflow
General experimental workflow for GC-MS analysis of keto acids.
Detailed Derivatization Protocol (O-trimethylsilyl-quinoxalinol derivatives)
This protocol is based on a method for the quantitation of 2-ketoacids in biological fluids.[8]
-
Sample Preparation: To 1 mL of plasma or urine, add an internal standard (e.g., 2-ketovaleric acid).[9] Deproteinize the sample by adding a suitable precipitating agent (e.g., perchloric acid), followed by centrifugation.[9]
-
Derivatization with o-phenylenediamine (B120857): The first derivatization is conducted with o-phenylenediamine in an acidic medium.[8]
-
Extraction: Extract the derivatized keto acids.[8]
-
Silylation: The extracted derivatives are then silylated to increase volatility.[8]
-
GC-MS Analysis: The final derivatives are resolved on a capillary column.[8]
Detailed Two-Step Derivatization Protocol (Methoximation and Silylation)
This is a widely applicable protocol for keto acid profiling.
-
Drying: Place the sample extract in a vial and dry it completely, for example, by lyophilization or under a stream of nitrogen gas.[1] This step is critical to remove any moisture.[1]
-
Methoximation: Add 50-100 µL of a methoxyamine hydrochloride solution in pyridine (B92270) (e.g., 15 mg/mL) to the dried sample.[1][5] Cap the vial tightly and vortex briefly. Incubate the mixture (e.g., 30 minutes at 37°C or 90 minutes at 37°C).[4][5] Allow the vial to cool to room temperature.
-
Silylation: Add 50-100 µL of MSTFA with 1% TMCS to the vial.[1] Cap the vial tightly and vortex briefly. Incubate the mixture (e.g., 30 minutes at 37°C).[4][5] Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to an autosampler vial. The sample is now ready for GC-MS injection.[1]
Data Presentation
Table 1: Comparison of Derivatization Strategies for Keto Acid Analysis
| Derivatization Strategy | Target Functional Groups | Key Reagents | Advantages | Disadvantages |
| Methoximation + Silylation | Keto and Carboxylic Acid | Methoxyamine HCl (MeOx), MSTFA or BSTFA with TMCS | Prevents tautomerization, increases stability and volatility, widely used.[1][2][3] | Two-step process, sensitive to moisture.[1] |
| O-trimethylsilyl-quinoxalinol | Keto and Carboxylic Acid | o-phenylenediamine, Silylating agent | Sensitive and specific method.[8] | Can have interfering substances.[8] |
| Ethoximation + tert-butyldimethylsilylation | Keto and Carboxylic Acid | Ethoxyamine, MTBSTFA | Provides good GC properties and simple chromatograms.[10] | Multi-step process. |
Table 2: Typical GC-MS Parameters for Keto Acid Analysis
| Parameter | Typical Setting | Rationale |
| GC Column | Low-bleed, inert capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of derivatized keto acids and minimizes column bleed, which can interfere with MS detection.[11] |
| Injection Mode | Splitless or Split | Splitless for trace analysis to maximize sensitivity; Split for higher concentration samples to avoid column overload. |
| Injector Temperature | 250 - 280 °C | Ensures efficient vaporization of the derivatized analytes without causing degradation. |
| Oven Temperature Program | Initial temp ~70-80°C, ramp to ~280-300°C | A temperature gradient is necessary to resolve a wide range of keto acids with different volatilities.[9] |
| Carrier Gas | Helium | Inert gas, provides good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation patterns for library matching. CI (e.g., with ammonia) can provide a stronger molecular ion signal for quantification.[9] |
| MS Analyzer Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and identification of unknowns. SIM for targeted quantitative analysis, offering higher sensitivity and selectivity.[9][11] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[5] |
| Ion Source Temp | 230 °C | Optimized to ensure efficient ionization while minimizing thermal degradation.[5] |
| Quadrupole Temp | 150 °C | Maintained at a stable temperature for consistent mass analysis.[5] |
Table 3: Quantitative Performance of a Representative GC-MS Method
| Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01–0.5 ng/mL |
| Precision (%RSD) | 0.05–8.3% |
| Accuracy (%RE) | -10.5 to 5.3% |
| Data derived from a method using ethoximation followed by tert-butyldimethylsilylation.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. louis.uah.edu [louis.uah.edu]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 3,3-Dimethyl-2-oxobutyric Acid Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 3,3-Dimethyl-2-oxobutyric acid in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of quantification. The following sections address common issues encountered during the analysis of 3,3-Dimethyl-2-oxobutyric acid.
Issue 1: My peak for 3,3-Dimethyl-2-oxobutyric acid is tailing.
Peak tailing is a common issue when analyzing acidic compounds, often appearing as an asymmetrical peak with a "tail" extending to the right.
Answer:
Peak tailing for acidic analytes like 3,3-Dimethyl-2-oxobutyric acid is frequently caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact strongly with the acidic analyte, causing tailing.
-
Metal Contamination: Trace metal impurities in the HPLC system (e.g., in the column, frit, or sample) can chelate with the carboxyl group of the acid, leading to distorted peaks.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical factor is the pH of your mobile phase. To ensure the acid is in a single, deprotonated form and minimize silanol interactions, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of 3,3-Dimethyl-2-oxobutyric acid.
-
Use a Low-pH Mobile Phase: Alternatively, you can suppress the ionization of the silanol groups by using a mobile phase with a low pH (around 2.5-3.0) using an acid like trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column. End-capping "shields" the silanol groups, making them less accessible for secondary interactions.
-
Add a Competing Agent: Adding a small amount of a competing acid, like TFA (0.05-0.1%), to the mobile phase can help to saturate the active sites on the stationary phase.
-
Use a Chelating Agent: If metal contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind the metal ions and improve peak shape.
Issue 2: The peak for my compound is broader than expected.
A broad peak can indicate a loss of efficiency in the chromatographic system.
Answer:
Several factors can contribute to peak broadening. A systematic approach is necessary to identify the root cause.
Troubleshooting Steps:
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure all connections are made with minimal length of appropriate internal diameter tubing.
-
Optimize Flow Rate: The flow rate of the mobile phase affects the diffusion of the analyte. A flow rate that is too high or too low can lead to broader peaks. Perform a flow rate optimization study to find the ideal setting for your column dimensions.
-
Column Temperature: Inconsistent or suboptimal column temperature can affect viscosity and diffusion, leading to peak broadening. Using a column oven to maintain a stable and elevated temperature (e.g., 30-40°C) can improve peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, causing the peak to broaden. Try reducing the injection volume or the concentration of the sample.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. If other troubleshooting steps fail, it may be time to replace the column.
Issue 3: I am observing a fronting peak for 3,3-Dimethyl-2-oxobutyric acid.
Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur.
Answer:
Peak fronting is often associated with sample overload or issues with the sample solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: As with peak broadening, injecting too much analyte can lead to fronting. Dilute your sample or reduce the injection volume.
-
Match Sample Solvent to Mobile Phase: The solvent in which your sample is dissolved should be as close as possible in composition and strength to the mobile phase. If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Check for Column Channeling: A void or channel in the column packing can lead to distorted peaks, including fronting. This can be caused by pressure shocks or long-term use. Reversing the column and flushing it may sometimes resolve the issue, but column replacement is often necessary.
Summary of Key Parameters
The following table summarizes recommended starting parameters for optimizing the peak shape of 3,3-Dimethyl-2-oxobutyric acid.
| Parameter | Recommended Value/Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.0 (for silanol suppression) | Minimizes interaction with free silanol groups by keeping them protonated. |
| Mobile Phase Additive | 0.05 - 0.1% Trifluoroacetic Acid (TFA) | Acts as a competing agent to mask active silanol sites. |
| Column Type | High-purity, end-capped C18 | Reduces the number of available free silanol groups. |
| Column Temperature | 30 - 40 °C (controlled) | Improves mass transfer kinetics and reduces mobile phase viscosity. |
| Sample Solvent | Mobile Phase or a weaker solvent | Prevents peak distortion due to solvent effects. |
| Injection Volume | 5 - 20 µL (or lower) | Avoids column overload. |
Experimental Protocol: General HPLC Method
This protocol provides a starting point for the analysis of 3,3-Dimethyl-2-oxobutyric acid. Optimization will likely be required for your specific instrumentation and sample matrix.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
2. Chromatographic Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
- Column Temperature: 35 °C.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Detection: UV at 210 nm.
3. Sample Preparation:
- Dissolve the sample of 3,3-Dimethyl-2-oxobutyric acid in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Filter the sample through a 0.22 µm syringe filter before injection.
Visual Troubleshooting and Workflows
The following diagrams illustrate logical troubleshooting workflows for common peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak broadening.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 3,3-Dimethyl-2-oxobutyric acid and why is it important?
A: The pKa of 3,3-Dimethyl-2-oxobutyric acid is approximately 4.8. This value is crucial for HPLC method development because the ionization state of the molecule, which is pH-dependent, significantly affects its retention and interaction with the stationary phase. For good peak shape, it's best to work at a pH where the acid is either fully protonated (pH < 2.8) or fully deprotonated (pH > 6.8).
Q2: Can I use a phosphate (B84403) buffer in my mobile phase?
A: Yes, phosphate buffers are commonly used to control pH in reverse-phase HPLC. A potassium phosphate buffer at a pH around 2.5-3.0 can be effective. However, be mindful of buffer precipitation when mixing with high concentrations of organic solvent. Also, ensure the buffer is compatible with your detector (e.g., avoid non-volatile buffers like phosphate with mass spectrometry).
Q3: Why is my peak splitting into two?
A: Peak splitting can be caused by several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the peak to split.
-
Column Contamination: A partially blocked column inlet frit or contamination at the head of the column can create different flow paths for the analyte.
-
Co-elution: You may have an impurity that is co-eluting with your target analyte.
-
Void in the Column: A void or channel in the column packing can lead to a split peak.
To troubleshoot, try re-dissolving your sample in the mobile phase, flushing the column, or trying a different column.
Q4: Does the choice of organic solvent (acetonitrile vs. methanol) matter for peak shape?
A: Yes, the choice of organic solvent can influence peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better efficiency than methanol. However, the selectivity will also be different. It is recommended to screen both solvents during method development to determine which provides the best overall chromatography for 3,3-Dimethyl-2-oxobutyric acid.
Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis
Welcome to the technical support center for the derivatization of keto acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for keto acid analysis by GC-MS?
A1: Derivatization is a critical step in the analysis of keto acids by GC-MS for several reasons:
-
Increased Volatility: Keto acids are inherently polar and non-volatile compounds, making them unsuitable for direct GC analysis, which requires analytes to be volatile.[1][2] Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile forms.[1]
-
Improved Thermal Stability: Many keto acids, especially α-keto acids, are thermally unstable and can degrade or decarboxylate at the high temperatures used in the GC injector.[2][3] Derivatization creates more stable derivatives that can withstand GC conditions.[4]
-
Enhanced Chromatographic Performance: The polarity of underivatized keto acids can lead to poor peak shapes, such as tailing, and adsorption to the analytical column.[2] Derivatization reduces polarity, resulting in sharper, more symmetrical peaks.[2][4]
-
Prevention of Tautomerization: The keto group of α-keto acids can exist in equilibrium with its enol form (keto-enol tautomerism). Without derivatization to "lock" the keto group, multiple derivatives can form from a single analyte, leading to the appearance of multiple peaks in the chromatogram.[1][3][5]
Q2: What are the most common derivatization methods for keto acids in GC-MS?
A2: The most widely used and recommended method is a two-step process involving oximation followed by silylation.[1][3][6]
-
Oximation: This initial step protects the keto group.[1] Reagents like methoxyamine hydrochloride (MeOx) or hydroxylamine (B1172632) react with the ketone to form an oxime.[1][7] This is crucial for preventing tautomerization and stabilizing α-keto acids from decarboxylation.[5][7]
-
Silylation: Following oximation, the carboxylic acid group and any other active hydrogens are derivatized.[1] Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1][5] This significantly increases the volatility of the analyte.[1]
Q3: What are common interfering substances in the GC-MS analysis of keto acids from biological samples?
A3: Several substances can interfere with the analysis:
-
Other Carbonyl-Containing Compounds: Aldehydes and other ketones present in the sample can compete for the oximation reagent.[8]
-
Co-eluting Organic Acids: Other organic acids in the sample may have similar retention times to the keto acid of interest.[3]
-
Structurally Similar Compounds: Other keto acids, such as branched-chain keto acids, will also be derivatized and may co-elute.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of derivatized keto acids.
Issue: Low or No Analyte Peak
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure optimal reaction conditions, including the use of anhydrous reagents and appropriate incubation times and temperatures.[3] The presence of moisture can significantly inhibit silylation.[3][4] |
| Analyte Degradation | Keto acids can be thermally unstable.[2][9] The initial oximation step is crucial for stabilizing the keto group.[3] Minimize sample handling time and keep samples on ice.[10] |
| Active Sites in the GC System | Polar analytes can adsorb to active sites in the GC inlet or column.[3] Use a deactivated inlet liner and a high-quality, inert GC column.[3] |
Issue: Multiple Peaks for a Single Analyte
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tautomerization | Incomplete oximation can allow the keto group to exist in equilibrium with its enol form, leading to multiple silylated derivatives.[3][5] Ensure the oximation reaction goes to completion by optimizing reaction time and temperature.[5] |
| Incomplete Silylation | If the silylation of the carboxylic acid group is incomplete, you may see a peak for the oximated-only compound in addition to the fully derivatized analyte.[5] |
| E/Z Isomer Formation | Oximation can sometimes result in the formation of E/Z isomers, which may lead to peak splitting or broadening.[6] |
Issue: Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in sample extraction, solvent evaporation, and derivatization can lead to poor reproducibility.[3][10] Standardize your protocol and ensure consistent timing for each step.[10] |
| Lack of Internal Standard | An internal standard is critical for correcting for variations in sample preparation and instrument response.[3] For keto acids, a structurally similar compound like 2-ketocaproic acid is often used.[3] |
| GC-MS System Variability | Fluctuations in the performance of the GC-MS system can cause inconsistent results.[3] Regularly tune the mass spectrometer and monitor system performance with standards.[3] |
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation
This protocol is a general guideline for the derivatization of keto acids in a dried sample extract.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)[1]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Dried sample containing keto acids
-
Internal standard (e.g., 2-ketovaleric acid)[1]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.[1]
-
Oximation:
-
Silylation:
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.[1]
Protocol 2: Derivatization with o-Phenylenediamine (B120857) (OPDA) followed by Silylation
This method forms a quinoxalinol derivative, which is then silylated.
Materials:
-
o-phenylenediamine (OPDA) solution[1]
-
Acidic medium (e.g., HCl)[1]
-
Silylating reagent (e.g., BSTFA or MSTFA)[1]
-
Extraction solvent (e.g., ethyl acetate)[1]
-
Internal standard (e.g., 2-ketovaleric acid)[1]
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Internal Standard: To the biological fluid sample, add a known amount of the internal standard.[1]
-
Quinoxalinol Formation:
-
Extraction:
-
Silylation:
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: LC-MS/MS Analysis of 3,3-Dimethyl-2-oxobutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 3,3-Dimethyl-2-oxobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 3,3-Dimethyl-2-oxobutyric acid?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, 3,3-Dimethyl-2-oxobutyric acid, in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Ion suppression is the more common phenomenon and can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][4][5][6] For a small polar molecule like 3,3-Dimethyl-2-oxobutyric acid, co-eluting polar endogenous compounds and salts are common sources of matrix effects.
Q2: What are the primary causes of ion suppression for an analyte like 3,3-Dimethyl-2-oxobutyric acid?
A2: The primary cause of ion suppression is competition for ionization between the analyte and co-eluting matrix components in the electrospray ionization (ESI) source.[1] When a high concentration of matrix components elutes at the same time as 3,3-Dimethyl-2-oxobutyric acid, they can compete for the limited charge available on the ESI droplet surface, leading to reduced ion formation for the analyte.[1] Phospholipids (B1166683) are notorious for causing ion suppression in biological samples like plasma and serum.[7] Although 3,3-Dimethyl-2-oxobutyric acid is highly polar and likely elutes early in a reversed-phase chromatography setup, other polar endogenous compounds can still co-elute and cause interference.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects. Two common approaches are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of 3,3-Dimethyl-2-oxobutyric acid into the MS detector, after the analytical column.[2] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2][8]
-
Post-Extraction Spike Comparison: This quantitative method compares the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix sample after the extraction process.[2] A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.[2]
Q4: Is a stable isotope-labeled (SIL) internal standard necessary for the analysis of 3,3-Dimethyl-2-oxobutyric acid?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as 3,3-Dimethyl-2-oxobutyric acid-¹³C₆ or 3,3-Dimethyl-2-oxobutyric acid-D₉, is highly recommended. A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[9] Therefore, it will experience the same degree of matrix effects as the analyte, allowing for accurate correction of any signal suppression or enhancement.[9] The use of a SIL-IS has been widely shown to reduce the effect of the matrix and improve the reproducibility and accuracy of LC-MS/MS assays.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for 3,3-Dimethyl-2-oxobutyric Acid
Q: I am observing a very low signal or no signal at all for my analyte in biological samples, but the signal is strong in pure solvent standards. What could be the cause and how can I fix it?
A: This is a classic symptom of significant ion suppression. The high concentration of matrix components in your prepared sample is likely interfering with the ionization of 3,3-Dimethyl-2-oxobutyric acid.
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm that ion suppression is the issue using the post-column infusion technique. This will show you if there is a significant drop in signal at the expected retention time of your analyte.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10]
-
Protein Precipitation (PPT): If you are using a simple PPT with a solvent like acetonitrile, consider that this method is often the least effective at removing matrix components.[11]
-
Solid-Phase Extraction (SPE): This is a more selective sample cleanup technique. For a polar analyte like 3,3-Dimethyl-2-oxobutyric acid, a mixed-mode SPE with both reversed-phase and ion-exchange retention mechanisms can be very effective at removing both non-polar interferences like phospholipids and other charged species.[11]
-
Liquid-Liquid Extraction (LLE): LLE may not be ideal for a highly polar compound like 3,3-Dimethyl-2-oxobutyric acid, as it may have low recovery in common non-polar organic solvents.[11]
-
-
Optimize Chromatography:
-
Improve Separation: Modify your LC gradient to better separate 3,3-Dimethyl-2-oxobutyric acid from the co-eluting matrix components.[12] Since it is a polar organic acid, hydrophilic interaction liquid chromatography (HILIC) could be an alternative to reversed-phase chromatography to achieve better retention and separation from early-eluting interferences.
-
Divert Flow: Use a divert valve to send the initial, unretained portion of the eluent (which often contains a high concentration of salts and other polar matrix components) to waste instead of the mass spectrometer.[2]
-
-
Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample extract with the mobile phase.[2][3] This is only feasible if the sensitivity of your assay is sufficient to still detect the diluted analyte.[2]
Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Q: My calibration curve prepared in solvent is linear, but my QC samples prepared in matrix are showing high variability and poor accuracy. Why is this happening?
A: This indicates that the matrix effect is variable between different samples, leading to inconsistent signal suppression or enhancement.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variable matrix effects is to use a SIL-IS.[9] Since the SIL-IS behaves almost identically to the analyte, it will compensate for variations in ion suppression from sample to sample.[9]
-
Use Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in the same blank biological matrix as your samples.[11] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Enhance Sample Cleanup: Inconsistent matrix effects often stem from inadequate sample preparation. Re-evaluate your sample cleanup method. A more rigorous technique like mixed-mode SPE can provide cleaner extracts and reduce the variability of matrix components.[11]
-
Check for Phospholipid Buildup: Phospholipids are a major source of matrix effects and can build up on the LC column over time, leading to erratic elution and inconsistent ion suppression.[7] Consider using a phospholipid removal plate or a more robust sample preparation method to deplete them.[7]
Quantitative Data Summary
The following table presents a hypothetical comparison of matrix effects for 3,3-Dimethyl-2-oxobutyric acid using different sample preparation techniques on human plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Sample Preparation Method | Mean Matrix Effect (%) | Reproducibility (%CV, n=6) | Analyte Recovery (%) | Comments |
| Protein Precipitation (Acetonitrile) | 55% | 18% | >95% | Simple and fast, but results in significant ion suppression and high variability due to residual matrix components.[11] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85% | 12% | 40-60% | Provides a cleaner extract than PPT, but recovery for the polar analyte is low and variable.[11] |
| Solid-Phase Extraction (Reversed-Phase C18) | 75% | 9% | >90% | Better than PPT at removing non-polar interferences, but may not remove all polar matrix components that co-elute with the analyte.[11] |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | 98% | 4% | >90% | Highly effective at producing clean extracts and significantly reducing matrix effects for acidic analytes by retaining the analyte while washing away interferences.[11] |
| Phospholipid Depletion Plate | 65% | 15% | >95% | Specifically removes phospholipids, which are a major source of ion suppression.[7] May still leave other matrix components. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
-
Prepare a standard solution of 3,3-Dimethyl-2-oxobutyric acid at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in 50:50 methanol (B129727):water).
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Start the LC flow with the initial mobile phase conditions and allow the infused signal for 3,3-Dimethyl-2-oxobutyric acid to stabilize, establishing a steady baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank matrix (prepared using your standard sample preparation protocol).
-
Analyze the chromatogram: Monitor the baseline of the infused analyte. A drop in the signal indicates ion suppression, while a rise indicates enhancement. The retention time of this disturbance points to the region where matrix components are eluting and causing interference.[2][8]
Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a general guideline for a mixed-mode anion exchange SPE, suitable for extracting an acidic analyte like 3,3-Dimethyl-2-oxobutyric acid from plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS working solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in its neutral form for initial binding to the reversed-phase sorbent.
-
Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the 3,3-Dimethyl-2-oxobutyric acid and SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH deprotonates the analyte, releasing it from the anion exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mixed-mode SPE workflow for 3,3-Dimethyl-2-oxobutyric acid.
References
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
Technical Support Center: Optimization of Mobile Phase for Organic Acid Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of organic acids by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of organic acids by HPLC.
Issue: Peak Tailing
Q1: My organic acid peaks are showing significant tailing. What are the common causes and how can I resolve this?
A1: Peak tailing for acidic compounds in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of organic acids, leading to peak tailing.
-
Solution: Lowering the mobile phase pH to 2.5-3.0 will ensure the silanol groups are protonated and less likely to interact with the acidic analytes.[1] Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acid, both the ionized and non-ionized forms of the acid will be present, which can cause peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of your target organic acids. This ensures that the acids are in their non-ionized form, leading to better retention and peak shape.
-
-
Cause 3: Insufficient Buffer Capacity: A low buffer concentration may not be sufficient to maintain a consistent pH at the column head, especially when the sample is injected in a different solvent.
-
Solution: Increase the buffer concentration. A concentration of 10-50 mM is generally recommended to provide adequate buffering capacity.
-
-
Cause 4: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 5: Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
-
Issue: Retention Time Variability
Q2: I am observing inconsistent retention times for my organic acid standards. What could be causing this and how can I improve reproducibility?
A2: Retention time variability is a frequent problem in HPLC and can often be traced back to the mobile phase, the column, or the HPLC system itself.
-
Cause 1: Mobile Phase Composition Changes: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[2]
-
Solution: Prepare the mobile phase accurately by weighing the components instead of using volumetric measurements. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[2]
-
-
Cause 2: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.
-
Solution: Allow sufficient time for the column to equilibrate. This is particularly important when changing mobile phases or after the system has been idle. A minimum of 10-20 column volumes is a good starting point.[3]
-
-
Cause 3: Fluctuations in Column Temperature: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[4]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[4]
-
-
Cause 4: Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, affecting the retention of ionizable organic acids.
-
Solution: Use a buffer with a pKa close to the desired mobile phase pH and ensure the buffer concentration is sufficient (typically 10-50 mM).
-
-
Cause 5: System Leaks: A leak in the HPLC system can cause a drop in pressure and lead to variable flow rates, resulting in inconsistent retention times.
-
Solution: Regularly inspect the system for leaks, paying close attention to fittings and pump seals.
-
Issue: Poor Resolution
Q3: I am having difficulty separating two or more of my organic acids. How can I improve the resolution?
A3: Improving the resolution between closely eluting peaks often requires a systematic optimization of the mobile phase and other chromatographic parameters.
-
Solution 1: Optimize Mobile Phase pH: The ionization state of organic acids is highly dependent on the mobile phase pH. Adjusting the pH can alter the selectivity between two acids. A good starting point is to screen a pH range from 2.5 to 4.0.
-
Solution 2: Adjust Buffer Concentration: The concentration of the buffer can influence the ionic strength of the mobile phase, which can affect the retention and selectivity of organic acids.
-
Solution 3: Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and can be used to improve the separation of co-eluting peaks.[5][6][7][8] Sometimes a mixture of both can provide the best results.
-
Solution 4: Modify the Gradient Profile (for gradient elution): If you are using a gradient method, adjusting the gradient slope or the initial and final mobile phase compositions can significantly improve resolution. A shallower gradient can often improve the separation of closely eluting compounds.
-
Solution 5: Change the Column: If mobile phase optimization does not provide the desired resolution, consider using a column with a different stationary phase chemistry (e.g., a polar-embedded phase or a phenyl-hexyl phase) or a column with a higher efficiency (longer column or smaller particle size).
Frequently Asked Questions (FAQs)
Q4: What is the ideal mobile phase pH for separating organic acids?
A4: The ideal mobile phase pH for separating organic acids is typically in the range of 2.5 to 3.5.[1] In this pH range, most organic acids are in their non-ionized form, which leads to better retention and peak shape on reversed-phase columns. It is generally recommended to set the mobile phase pH at least 1.5 to 2 units below the pKa of the analytes.
Q5: What type of buffer should I use for organic acid analysis?
A5: Phosphate (B84403) buffers (e.g., potassium phosphate) are commonly used for organic acid analysis with UV detection due to their excellent buffering capacity in the desired pH range and their low UV absorbance. For LC-MS applications, volatile buffers such as formic acid or acetic acid with ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.[9]
Q6: What is the recommended buffer concentration?
A6: A buffer concentration in the range of 10-50 mM is generally sufficient for most organic acid separations. This concentration is high enough to provide adequate buffering capacity without causing issues with salt precipitation when mixed with the organic modifier.
Q7: Should I use acetonitrile or methanol as the organic modifier?
A7: Both acetonitrile and methanol can be used for the separation of organic acids, and the choice often depends on the specific acids being analyzed.
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure. It also has a lower UV cutoff, which can be advantageous for detecting analytes at low wavelengths.[7][8]
-
Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[5][6] It can sometimes provide better peak shapes for certain acidic compounds.[8]
It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific sample.
Q8: Can I use a 100% aqueous mobile phase for organic acid separation?
A8: Yes, for very polar organic acids that are not well-retained on a C18 column, a 100% aqueous mobile phase may be necessary.[10] However, it is crucial to use a column that is designed for use in highly aqueous conditions (e.g., an AQ-type C18 or a polar-embedded column) to prevent phase collapse.[10]
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Time (min) of Common Organic Acids
| Organic Acid | pKa | pH 2.5 | pH 3.0 | pH 3.5 |
| Oxalic Acid | 1.27, 4.27 | 3.2 | 3.0 | 2.8 |
| Tartaric Acid | 3.04, 4.37 | 4.5 | 4.1 | 3.7 |
| Malic Acid | 3.40, 5.11 | 6.8 | 6.2 | 5.5 |
| Lactic Acid | 3.86 | 8.1 | 7.5 | 6.8 |
| Acetic Acid | 4.76 | 9.5 | 8.9 | 8.1 |
| Citric Acid | 3.13, 4.76, 6.40 | 5.9 | 5.3 | 4.7 |
| Succinic Acid | 4.21, 5.64 | 11.2 | 10.5 | 9.6 |
| Fumaric Acid | 3.02, 4.38 | 12.5 | 11.8 | 10.9 |
Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase: 20 mM Potassium Phosphate buffer : Methanol (95:5); Flow Rate: 1.0 mL/min; Temperature: 30 °C; Detection: UV at 210 nm. Data is illustrative and will vary with specific columns and conditions.
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Property | Acetonitrile | Methanol |
| Elution Strength | Generally higher | Generally lower |
| Selectivity | Aprotic, different selectivity | Protic, different selectivity |
| Backpressure | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Cost | Higher | Lower |
| Toxicity | More toxic | Less toxic |
Experimental Protocols
Protocol 1: HPLC Analysis of Organic Acids in Wine
This protocol provides a general procedure for the determination of major organic acids in wine samples.[11][12][13]
1. Sample Preparation
- Degas the wine sample by sonication for 10 minutes.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[11] For complex matrices, a Solid Phase Extraction (SPE) clean-up using a C18 cartridge may be necessary.[12][13]
2. HPLC Conditions
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: 25 mM potassium phosphate buffer, adjusted to pH 2.8 with phosphoric acid.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm.
3. Calibration
- Prepare a stock solution containing a mixture of organic acid standards (e.g., tartaric, malic, lactic, citric, succinic, and acetic acids) in deionized water.
- Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range in the wine samples.
- Inject the calibration standards and generate a calibration curve for each organic acid by plotting peak area versus concentration.
4. Analysis
- Inject the prepared wine sample.
- Identify the organic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.
- Quantify the concentration of each organic acid using the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak shape issues in HPLC.
Caption: Logical workflow for troubleshooting retention time variability.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. lcms.cz [lcms.cz]
- 11. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mjcce.org.mk [mjcce.org.mk]
Preventing degradation of keto acids during sample preparation
Technical Support Center: Preventing Keto Acid Degradation
Welcome to the technical support center for the analysis of keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these unstable molecules during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| KA-001 | Low or No Analyte Signal | 1. Analyte Degradation: Keto acids are inherently unstable and prone to degradation, especially decarboxylation, if not handled properly. This is a common issue for both α- and β-keto acids.[1][2][3] 2. In-source Decarboxylation (MS): High temperatures in the mass spectrometer's ion source can cause the keto acid to lose a CO2 molecule.[2] 3. Degradation in Autosampler: Samples may degrade while waiting for injection, especially if the autosampler is not cooled.[1] | 1. Minimize Degradation: Keep samples on ice (4°C) or frozen (-80°C) at all times.[2][4] Process samples rapidly and consider immediate derivatization to stabilize the keto group.[2][4] 2. Optimize MS Source Temperature: Use the lowest possible ion source temperature that maintains adequate sensitivity.[2] 3. Use a Cooled Autosampler: If available, use a cooled autosampler tray and analyze samples as quickly as possible after preparation.[1] |
| KA-002 | Poor Reproducibility of Results | 1. Inconsistent Derivatization: Variations in reaction time, temperature, or reagent addition can lead to inconsistent yields.[4] 2. Sample Matrix Effects: Components in biological matrices (e.g., plasma, urine) can interfere with analysis, causing ion suppression or enhancement in LC-MS.[4] 3. Instability of Derivatives: The derivatized product itself may not be stable over time.[4] | 1. Standardize Derivatization: Use an automated system if possible to ensure consistent reaction kinetics.[4] Strictly control temperature and timing.[4] 2. Perform Sample Clean-up: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4] Always use an appropriate internal standard to correct for matrix effects.[4] 3. Analyze Promptly: Analyze derivatized samples as quickly as possible.[4] |
| KA-003 | High Background Noise in Chromatogram | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[4] 2. Carryover: Residual sample remaining in the injection port or on the column from previous injections.[4] | 1. Use High-Purity Reagents: Use high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[4] 2. Implement Wash Cycles: Use a robust wash cycle for the autosampler needle and injection port between samples. Run blank injections to ensure the system is clean.[4] |
| KA-004 | Peak Splitting or Tailing in Chromatogram | 1. Acidity of Final Sample: For some derivatization methods, an acidic final sample can cause peak splitting when injected into the HPLC.[5] 2. Column Degradation: The stationary phase of the column may be damaged or contaminated.[1][5] 3. Incomplete Derivatization: Tautomerization of the keto group can lead to multiple derivative peaks if the oximation step is incomplete.[6] | 1. Adjust Final pH: Diluting the final reaction mixture with a basic solution (e.g., NaOH) may resolve the issue.[5] 2. Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used with harsh matrices.[1][5] 3. Optimize Derivatization: Ensure oximation conditions (time, temperature, reagent concentration) are sufficient to completely protect the keto group before the next step.[1][6] |
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose and resolve common issues with keto acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause keto acid degradation? Alpha- and beta-keto acids are inherently unstable.[1][4] The primary degradation pathway is decarboxylation (loss of CO₂), which is accelerated by heat.[1][7] Other factors include non-optimal pH, exposure to light and air, and repeated freeze-thaw cycles.[4][5][8] Acidic conditions can promote decarboxylation of β-keto acids, while neutral to slightly alkaline pH can help stabilize them by keeping them in their deprotonated form.[1]
Q2: How should I store samples to prevent keto acid degradation? Proper storage is critical. For long-term storage, samples should be kept at -80°C.[1][2] At -20°C, significant degradation can occur within a week.[1] For short-term storage or during processing, samples should always be kept on ice or at 4°C.[4] It is also crucial to avoid repeated freeze-thaw cycles.[4]
Q3: Why is derivatization necessary for keto acid analysis, especially by GC-MS? Derivatization is a chemical modification that serves two main purposes. First, it stabilizes the keto acid by converting the reactive keto and carboxylic acid groups into more stable forms, preventing degradation during analysis.[2][4] Second, for GC-MS analysis, it increases the volatility and thermal stability of the analytes, which is essential for them to travel through the GC column at high temperatures.[6][9]
Q4: What is the most common derivatization strategy for keto acids? A widely used and effective method, particularly for GC-MS, is a two-step process involving oximation followed by silylation.[6][9][10]
-
Oximation: A reagent like methoxyamine hydrochloride (MeOx) is used to protect the keto group. This prevents tautomerization (the keto-enol interconversion) which would otherwise lead to multiple derivative peaks for a single compound.[6][9]
-
Silylation: A silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then used to replace active hydrogens on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility.[6][9]
Q5: Can you recommend a deproteinization method that minimizes keto acid loss? For plasma or serum samples, deproteinization using cold methanol (B129727) is often recommended over methods using perchloric acid, as the latter can cause significant losses of keto acids.[4][11]
Quantitative Data on Stability
The stability of keto acids is highly dependent on storage temperature. The following table summarizes the stability of acetoacetate (B1235776) (a common β-keto acid) in serum at various temperatures.
| Storage Temperature | Stability / Degradation Rate | Reference |
| -80°C | Minimal loss observed over 40 days. Highly recommended for storage. | [1] |
| -20°C | Substantial loss observed within one week; almost complete degradation after 40 days. | [1] |
| 4°C | Significant degradation occurs. Suitable only for very short-term storage (hours). | [4] |
| Room Temperature (25°C) | Rapid degradation. Not recommended for storage. | [12] |
Experimental Protocols
Protocol: Two-Step Derivatization (Oximation-Silylation) for GC-MS Analysis
This protocol is a standard method for stabilizing and preparing keto acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample extract (dried)
-
Internal standard
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Reaction vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Moisture can inactivate the derivatization reagents.[1] This is often achieved by evaporation under a gentle stream of nitrogen gas or by lyophilization.[1][9]
-
Internal Standard: Add a known amount of an appropriate internal standard to the dried sample.
-
Oximation Step:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[1]
-
Cap the vial tightly and vortex for 1 minute.[6]
-
Incubate the mixture at 37-60°C for 45-90 minutes.[1][6] (Note: Optimal time and temperature may need to be determined empirically).
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Analysis: The sample is now derivatized and ready for injection into the GC-MS system. Analyze samples as soon as possible after preparation.[1]
Workflow for Keto Acid Sample Preparation and Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3,3-Dimethyl-2-oxobutyric Acid
Welcome to the technical support center for the sensitive detection of 3,3-Dimethyl-2-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your experimental workflows for trace-level analysis.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the sensitivity for the detection of 3,3-Dimethyl-2-oxobutyric acid challenging?
A1: 3,3-Dimethyl-2-oxobutyric acid, a small polar alpha-keto acid, presents several analytical challenges that can limit its sensitive detection. These include:
-
Poor retention in reversed-phase chromatography: Due to its polar nature, it elutes early with poor peak shape, often in the void volume, where matrix interferences are most significant.
-
Low ionization efficiency in mass spectrometry: The carboxylic acid and ketone functionalities do not ionize efficiently, particularly in electrospray ionization (ESI), leading to a weak signal.
-
Matrix effects: In complex biological samples like plasma or urine, endogenous compounds can co-elute and suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Q2: What are the primary strategies to enhance the detection sensitivity of 3,3-Dimethyl-2-oxobutyric acid?
A2: The two main strategies to overcome the challenges mentioned above are:
-
Sample Preparation: Implementing a robust sample preparation protocol to remove interfering matrix components and concentrate the analyte.
-
Chemical Derivatization: Modifying the 3,3-Dimethyl-2-oxobutyric acid molecule to improve its chromatographic and mass spectrometric properties.
Q3: Which sample preparation techniques are recommended for low-level detection?
A3: The choice of sample preparation technique depends on the sample matrix and the required level of cleanliness. Here are some recommended methods:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from biological fluids like plasma or serum. Ice-cold acetonitrile (B52724) or methanol (B129727) are common precipitation solvents.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration. For acidic compounds like 3,3-Dimethyl-2-oxobutyric acid, anion exchange or mixed-mode SPE cartridges can be very effective.
Q4: What is chemical derivatization and how does it improve sensitivity?
A4: Chemical derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For 3,3-Dimethyl-2-oxobutyric acid, derivatization can:
-
Increase hydrophobicity: Improves retention on reversed-phase chromatography columns, moving the analyte away from the solvent front and reducing matrix effects.
-
Enhance ionization efficiency: Introduces a readily ionizable group, significantly increasing the signal intensity in mass spectrometry.
-
Improve volatility for GC-MS: Converts the non-volatile acid into a volatile derivative suitable for gas chromatography.
Q5: Which derivatization reagents are suitable for 3,3-Dimethyl-2-oxobutyric acid for LC-MS analysis?
A5: Several reagents can be used to derivatize the carboxylic acid group of 3,3-Dimethyl-2-oxobutyric acid for enhanced LC-MS/MS detection. Some common examples include:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxylic acid in the presence of a coupling agent like EDC to form a hydrazone derivative that ionizes well in both positive and negative ion modes.
-
Aniline: Similar to 3-NPH, it forms an amide derivative with the carboxylic acid.
-
EDC-based coupling with amines: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple the carboxylic acid with various amines to introduce a desired chemical tag for enhanced detection.
Troubleshooting Guides
Issue 1: Low or No Signal for 3,3-Dimethyl-2-oxobutyric Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Ionization | Implement a derivatization strategy (e.g., with 3-NPH). | Introduces a readily ionizable group to significantly boost signal intensity. |
| Analyte Loss During Sample Preparation | Optimize the pH of the sample during extraction. For LLE and reversed-phase SPE, acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral form. | The neutral form of the acid is more soluble in organic solvents and better retained on reversed-phase sorbents. |
| Matrix Suppression | Improve sample cleanup using SPE. | SPE provides a more thorough removal of interfering matrix components compared to protein precipitation. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific derivative. | Proper tuning of the mass spectrometer is crucial for maximizing signal intensity. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions on the Column | Use a column with end-capping or a different stationary phase. | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with the acidic analyte, causing peak tailing. |
| Incomplete Derivatization | Ensure a sufficient excess of the derivatization reagent and optimize reaction time and temperature. | Incomplete reaction will result in the presence of the underivatized, polar acid, leading to poor chromatography. |
| Column Overload | Dilute the sample or inject a smaller volume. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion. |
| Inappropriate Mobile Phase pH | For underivatized analysis, adjust the mobile phase pH to be well below the pKa of the analyte to ensure it is fully protonated. | The protonated form will have better interaction with the reversed-phase column. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure consistent vortexing times and solvent volumes. | Manual sample preparation can introduce variability. |
| Incomplete Derivatization Reaction | Ensure derivatization reagents are fresh and stored correctly. Optimize reaction conditions for robustness. | A reaction that does not go to completion consistently will lead to variable results. |
| Matrix Effects | Use a stable isotope-labeled internal standard for 3,3-Dimethyl-2-oxobutyric acid. | An internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS system. | Fluctuations in instrument performance can lead to imprecise measurements. |
Quantitative Data Summary
The following table summarizes the expected limits of detection (LOD) and quantification (LOQ) for short-chain organic acids using different analytical strategies. While specific data for 3,3-Dimethyl-2-oxobutyric acid is limited in the literature, these values for similar compounds provide a benchmark for expected sensitivity improvements.
| Analytical Method | Derivatization Reagent | Analyte Type | Expected LOD | Expected LOQ |
| LC-MS/MS | None (Direct Injection) | Short-chain organic acids | High ng/mL to low µg/mL | µg/mL range |
| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Short-chain fatty acids | Low ng/mL | Low to mid ng/mL |
| GC-MS | Silylation (e.g., BSTFA) | Organic acids | Mid to high pg on column | Low ng on column |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
The dried extract is ready for derivatization or reconstitution for direct injection.
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS
-
Reconstitute the dried sample extract from Protocol 1 in 50 µL of a 50:50 mixture of acetonitrile and water.
-
Add 25 µL of a 200 mM 3-NPH solution in 50% acetonitrile.
-
Add 25 µL of a 120 mM EDC solution containing 6% pyridine (B92270) in 50% acetonitrile.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, dilute the sample with the initial mobile phase as needed.
-
Centrifuge to pellet any precipitate before transferring to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the sensitive detection of 3,3-Dimethyl-2-oxobutyric acid.
Caption: Metabolic context and signaling roles of alpha-keto acids.
Technical Support Center: Reducing Ion Suppression in Mass Spectrometry of Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression when analyzing organic acids by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for organic acid analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte (in this case, an organic acid) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased instrument response for the analyte, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] In the analysis of organic acids, which may be present at low concentrations in complex matrices like biological fluids, ion suppression can be a significant obstacle to achieving reliable quantification.
Q2: What are the most common causes of ion suppression in the LC-MS/MS analysis of organic acids?
A2: The most common causes of ion suppression are endogenous components of the sample matrix that co-elute with the organic acids. These can include:
-
Phospholipids (B1166683): Abundant in biological samples like plasma and tissue, phospholipids are a major cause of ion suppression.[3]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation or the mobile phase can crystallize in the ion source and interfere with ionization.
-
Other Endogenous Molecules: High concentrations of other small molecules in the sample can compete with the organic acids for ionization.
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from labware, can also cause ion suppression.[4]
Q3: How can I determine if my organic acid analysis is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: In this experiment, a constant flow of your organic acid standard is introduced into the mass spectrometer after the analytical column.[5] A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[6]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of the organic acid in a clean solvent to the peak area of the same concentration of the organic acid spiked into a blank matrix extract.[1][7] A significantly lower peak area in the matrix sample indicates ion suppression.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating ion suppression in your organic acid analyses.
Issue 1: Poor sensitivity and reproducibility for organic acid standards in the sample matrix compared to in a clean solvent.
This is a classic indication of significant matrix effects, primarily ion suppression.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression.
Solution 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[3]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences.[8][9] For organic acids, a mixed-mode sorbent (combining reversed-phase and anion exchange) can provide the cleanest extracts.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing non-polar interferences. However, it can be more labor-intensive and may have lower recovery for more polar organic acids.[4]
-
Protein Precipitation (PPT): While the simplest and fastest method, PPT is the least effective at removing phospholipids and other small molecule interferences, often resulting in significant ion suppression.[3][8]
Quantitative Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect Reduction (%) | Notes |
| Protein Precipitation (PPT) | 85-95 | 40-60 (Suppression) | Simple and fast, but least effective for removing interfering compounds.[2][8] |
| Liquid-Liquid Extraction (LLE) | 70-90 | 20-50 (Suppression) | Good for removing non-polar interferences but can be labor-intensive.[2] |
| Solid-Phase Extraction (SPE) | 80-95 | < 20% (Suppression) | Highly effective and versatile for a wide range of interferences.[2][8] |
Note: These are generalized values. Actual results will vary depending on the specific organic acid, the complexity of the matrix, and the exact protocol used.
Solution 2: Enhance Chromatographic Separation
If sample preparation alone is not sufficient, optimizing the liquid chromatography can help to separate the organic acids from co-eluting interferences.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller column particles and higher pressures to provide significantly better resolution and narrower peaks compared to traditional HPLC.[10][11] This increased separation efficiency can dramatically reduce the co-elution of organic acids with ion-suppressing matrix components.
-
Gradient Optimization: Modifying the gradient elution profile can help to move the organic acid peaks to regions of the chromatogram with less ion suppression.
-
Column Chemistry: Using a different column stationary phase (e.g., C18, phenyl-hexyl, or a mixed-mode phase) can alter the selectivity of the separation and improve the resolution of the organic acids from interfering compounds.
Solution 3: Modify the Mobile Phase
Adjusting the mobile phase composition can influence the ionization of organic acids and the elution of interfering compounds.
-
pH Adjustment: For organic acids, using a mobile phase with a pH below their pKa will keep them in their neutral, less polar form, which can improve retention on reversed-phase columns and potentially separate them from early-eluting polar interferences.[12]
-
Mobile Phase Additives: Using volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) is recommended for LC-MS.[13] For organic acids in negative ion mode, a small amount of a weak base like ammonium hydroxide (B78521) can improve ionization. The concentration of these additives should be optimized, as high concentrations can sometimes lead to ion suppression.[12] For reversed-phase LC (RPLC) analysis of organic acids, a mobile phase with 0.1% formic acid has been shown to provide good performance.[14]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece and necessary tubing
-
Standard solution of the organic acid of interest
-
Blank matrix sample (e.g., plasma from an untreated animal)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your organic acid at a concentration that provides a stable and moderate signal when infused directly into the mass spectrometer.
-
Set up the LC system with the analytical column and your desired chromatographic method.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the organic acid standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin the LC run with an injection of the mobile phase to establish a stable baseline signal from the infused standard.
-
Once the baseline is stable, inject the blank matrix extract.
-
Monitor the signal of the infused organic acid throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression at that retention time.[5]
Workflow for Post-Column Infusion
Caption: Experimental workflow for post-column infusion.
Protocol 2: Solid-Phase Extraction (SPE) for Organic Acids from Biological Fluids
Objective: To remove proteins and other interfering matrix components from biological samples to reduce ion suppression. This is a general protocol for a mixed-mode (reversed-phase and anion exchange) SPE cartridge.
Materials:
-
SPE cartridges (e.g., Oasis MAX)
-
SPE manifold
-
Biological fluid sample (e.g., plasma, urine)
-
5% Ammonium Hydroxide
-
2% Formic Acid in Methanol
-
Centrifuge (if necessary for sample clarification)
Methodology:
-
Sample Pre-treatment: Thaw biological samples on ice. If there is particulate matter, centrifuge the sample. Dilute the sample with 5% ammonium hydroxide to ensure the organic acids are in their ionized form.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 5% ammonium hydroxide.
-
Sample Loading: Slowly load the pre-treated sample onto the SPE cartridge. A slow flow rate ensures optimal interaction between the analytes and the sorbent.[15]
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove neutral and basic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the organic acids with 1 mL of 2% formic acid in methanol. The formic acid neutralizes the anionic organic acids, releasing them from the sorbent.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase composition) for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Caption: A typical solid-phase extraction workflow for organic acids.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medipharmsai.com [medipharmsai.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bme.psu.edu [bme.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. support.waters.com [support.waters.com]
Validation & Comparative
A Researcher's Guide to the Validation of Analytical Methods for Organic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of organic acids is paramount. These compounds are crucial indicators in various biological processes and key components in pharmaceutical formulations. This guide provides an objective comparison of common analytical methods for organic acid quantification, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific research needs.
Comparative Analysis of Analytical Techniques
The quantification of organic acids is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of these techniques based on validated methods for a representative panel of organic acids, including lactic, succinic, malic, tartaric, and citric acids.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | >0.998[1] | >0.999[1] | >0.999[1] |
| Accuracy (% Recovery) | 97.8 - 102.5%[1] | 99.0 - 100.5%[1] | 98.5 - 101.2%[1] |
| Precision (RSD%) | < 2.0%[1] | < 1.0%[1] | < 1.5%[1] |
| Limit of Detection (LOD) (µg/mL) | 1.0 - 2.5[1] | 0.05 - 0.2[1] | 0.5 - 1.5[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 3.0 - 7.5[1] | 0.15 - 0.6[1] | 1.5 - 4.5[1] |
| Analysis Time per Sample | ~10-30 minutes[2][3] | ~30-60 minutes[4] | ~5-15 minutes[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used due to its simplicity and robustness.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Reagents:
-
Mobile Phase: 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[1]
-
Organic Acid Standards
Procedure:
-
Sample Preparation: Centrifuge samples and filter through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of organic acids in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires sample derivatization.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]
Reagents:
-
Carrier Gas: Helium[1]
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Organic Acid Standards
Procedure:
-
Sample Preparation and Derivatization:
-
GC Conditions:
-
MS Conditions:
-
Analysis and Quantification: Inject the derivatized samples and standards. Identify and quantify the organic acids based on their retention times and mass spectra.
Capillary Electrophoresis (CE) with UV Detection
CE provides rapid analysis with low sample and reagent consumption.[5][7]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused silica (B1680970) capillary (e.g., 50 µm I.D., 60.2 cm total length)[1]
Reagents:
-
Electrolyte: 25 mM sodium phosphate buffer (pH 6.5) containing 0.5 mM cetyltrimethylammonium bromide (CTAB)[1]
-
Organic Acid Standards
Procedure:
-
Sample Preparation: Centrifuge and filter samples as per the HPLC protocol.
-
CE Conditions:
-
Analysis and Quantification: Run the prepared samples and standards. Quantify the organic acids by comparing their peak areas to the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Keto Acid Analysis: A Comparative Overview of Leading Methodologies
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of keto acids is paramount for advancing our understanding of metabolic pathways and various disease states. Keto acids, organic compounds containing both a carboxylic acid and a ketone group, are crucial intermediates in glycolysis and the citric acid cycle.[1] Their analysis, however, is often challenging due to their inherent instability and polarity.[2][3] This guide provides an objective comparison of the primary analytical techniques for keto acid quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols to facilitate methodological selection and inter-laboratory data harmonization.
Comparison of Analytical Methodologies
The two most prominent techniques for the analysis of keto acids are GC-MS and LC-MS.[2][3] High-Performance Liquid Chromatography (HPLC), often with fluorescence detection, also presents a robust alternative.[4][5][6] The choice between these methods is contingent on several factors, including the specific keto acids of interest, the required sensitivity, sample throughput, and the instrumentation available.[2][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and cost-effective technique that offers high chromatographic resolution and detailed structural information, aiding in confident compound identification.[2][7] However, a significant drawback is the mandatory derivatization step required to increase the volatility and thermal stability of the polar keto acids.[2][8] This multi-step sample preparation can be time-consuming and introduce variability.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-tandem MS (LC-MS/MS), provides greater versatility, capable of analyzing a broader spectrum of keto acids, including those that are thermally labile or larger in molecular weight.[2] Sample preparation for LC-MS is generally simpler than for GC-MS. While derivatization can enhance chromatographic separation and ionization efficiency, it is not always a prerequisite.[2][8] LC-MS/MS is often the method of choice for comprehensive profiling of a wide array of keto acids with high sensitivity, though the initial investment in instrumentation is higher and matrix effects can be a consideration.[2][3]
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is another sensitive and robust method, particularly after derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4][5] This technique is widely utilized for the quantification of various alpha-keto acids in biological samples.[4]
The following diagram provides a high-level comparison of these methodologies.
Quantitative Performance Data
The following tables summarize the performance metrics for the quantification of various keto acids using different analytical methods as reported in the literature. These values can serve as a benchmark for inter-laboratory comparisons.
Table 1: Performance Metrics for LC-MS/MS Methods
| Keto Acid | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reproducibility (CV%) | Linearity (r²) | Reference |
| 10 Keto Acids (α and β) | 0.01–0.25 µM | - | 96–109 | 1.1–4.7 | > 0.997 | [9] |
| Branched-Chain Keto Acids (BCKAs) | 5 nM | 15 nM | - | - | 0.999 | [10] |
| 3 BCKAs in Serum | - | 0.06–0.23 µmol L⁻¹ | 78.4–114.3 | < 9.7 | - | [11] |
| 3 BCKAs in Muscle | - | 0.09–0.27 nmol g⁻¹ | 78.4–114.3 | < 9.7 | - | [11] |
Table 2: Performance Metrics for HPLC with Fluorescence Detection
| Keto Acid | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Linearity (r) | Reference |
| 6 α-Keto Acids | 1.3–5.4 nM | 4.2–18 nM | - | - | - | - | [5][12] |
| Selected α-Keto Acids | 30–750 pmol ml⁻¹ | - | < 10 | < 10 | ~100 | - | [6] |
| 7 α-Keto Acids | 0.07–0.2 µg/mL | 0.21–0.6 µg/mL | - | - | - | > 0.995 | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories. Below are representative protocols for keto acid analysis using LC-MS/MS and GC-MS.
This protocol is a generalized procedure for the analysis of keto acids in biological samples.
-
Sample Preparation :
-
For plasma or serum, deproteinize the sample. Methanol is often preferred over perchloric acid to minimize the loss of keto acids.[4][14]
-
For tissue samples, homogenize in a suitable solvent mixture such as chloroform:methanol (2:1, v/v).[8]
-
Add an internal standard (e.g., a stable isotope-labeled keto acid) to the sample before extraction to account for variations in sample processing and instrument response.[3][7]
-
-
Derivatization (if necessary) :
-
LC-MS/MS Analysis :
-
Column : A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[3][11]
-
Mobile Phase : A typical mobile phase consists of an aqueous solution with an additive like ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile.[11]
-
Detection : Utilize a mass spectrometer in multiple reaction monitoring (MRM) mode for the detection and quantification of specific mass transitions for each derivatized keto acid and the internal standard.[15]
-
The workflow for this protocol is illustrated below.
This protocol outlines the necessary steps for analyzing keto acids using GC-MS, which requires a derivatization step.
-
Sample Preparation :
-
Derivatization :
-
GC-MS Analysis :
-
Inject the derivatized sample into the GC-MS system.
-
Detection : Perform the analysis in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized keto acid and the internal standard.[7]
-
The following diagram illustrates the GC-MS workflow.
Metabolic Significance of Keto Acids
Keto acids are integral to numerous metabolic pathways. For example, branched-chain keto acids (BCKAs) are derived from the catabolism of branched-chain amino acids (BCAAs) and can provide important insights into animal health and disease.[11] Alpha-keto acids are involved in the Krebs cycle and glycolysis.[1] The accurate measurement of these molecules is crucial for diagnosing and monitoring inborn errors of metabolism, such as Maple Syrup Urine Disease, which is characterized by the accumulation of BCKAs.[7][9]
The diagram below depicts the initial step of BCAA catabolism, highlighting the formation of BCKAs.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Keto Acids in Metabolic Research: Featuring 3,3-Dimethyl-2-oxobutyric Acid and Key Metabolic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,3-Dimethyl-2-oxobutyric acid and other key keto acids—pyruvate, alpha-ketoglutarate (B1197944) (AKG), and branched-chain keto acids (BCKAs)—in the context of metabolic studies. While extensive research has elucidated the roles of pyruvate, AKG, and BCKAs in cellular metabolism, data on the specific metabolic functions of 3,3-Dimethyl-2-oxobutyric acid are limited. This document summarizes the available experimental data, presents detailed methodologies for key experiments, and visualizes relevant metabolic pathways to aid researchers in designing and interpreting metabolic studies.
Introduction to Keto Acids in Metabolism
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are pivotal intermediates in the metabolism of carbohydrates, fats, and amino acids, linking major metabolic pathways. Their roles extend beyond simple metabolic intermediates; they are also signaling molecules that can influence cellular processes such as insulin (B600854) secretion, gene expression, and mitochondrial function. Understanding the distinct properties and metabolic fates of different keto acids is crucial for research into metabolic diseases like diabetes, obesity, and inborn errors of metabolism, as well as for the development of novel therapeutic agents.
Comparative Data on Metabolic Effects
The following tables summarize the known metabolic effects of 3,3-Dimethyl-2-oxobutyric acid and other key keto acids based on available experimental data. It is important to note the significant disparity in the depth of research, with pyruvate, AKG, and BCKAs being extensively studied, while the metabolic role of 3,3-Dimethyl-2-oxobutyric acid remains largely uncharacterized in the public domain.
Table 1: General Metabolic Roles and Pathways
| Keto Acid | Primary Metabolic Role(s) | Key Metabolic Pathways Involved |
| 3,3-Dimethyl-2-oxobutyric Acid | Primarily used as a pharmaceutical intermediate and in enzyme inhibition studies. Identified as a potential intermediate in transamination and oxidative decarboxylation pathways.[1] | Specific metabolic pathways are not well-documented. |
| Pyruvate | Central hub in carbohydrate metabolism; links glycolysis to the Krebs cycle.[2] | Glycolysis, Gluconeogenesis, Krebs Cycle, Fatty Acid Synthesis, Amino Acid Metabolism.[2] |
| Alpha-Ketoglutarate (AKG) | Key intermediate in the Krebs cycle; nitrogen scavenger; precursor for amino acid synthesis.[3] | Krebs Cycle, Amino Acid Metabolism, Nitrogen Metabolism.[3] |
| Alpha-Ketoisocaproate (KIC) | Keto acid of leucine; involved in branched-chain amino acid (BCAA) metabolism; modulator of insulin signaling. | BCAA Catabolism, Insulin Signaling, mTOR Pathway. |
Table 2: Effects on Cellular Signaling and Function
| Keto Acid | Effect on Insulin Secretion | Effect on Mitochondrial Respiration | Other Notable Cellular Effects |
| 3,3-Dimethyl-2-oxobutyric Acid | Data not available | Data not available | Used as an inhibitor of pantothenate synthetase in tuberculosis research.[4] |
| Pyruvate | Can stimulate insulin secretion in pancreatic β-cells. | Key substrate for the Krebs cycle, driving oxidative phosphorylation. | Plays a role in maintaining cellular redox balance.[2] |
| Alpha-Ketoglutarate (AKG) | Can influence insulin secretion. | Substrate for the Krebs cycle; can modulate mitochondrial function. | Stimulates protein synthesis and inhibits protein degradation in muscle.[3] |
| Alpha-Ketoisocaproate (KIC) | Stimulates insulin secretion from pancreatic β-cells. | Can impact mitochondrial respiration; high concentrations may inhibit ATP production. | Activates the mTORC1 signaling pathway. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key experimental protocols used in the study of keto acid metabolism.
Protocol 1: Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
Objective: To quantify the rate of oxidative decarboxylation of branched-chain keto acids, a key step in their catabolism.
Methodology:
-
Tissue/Cell Homogenization: Prepare tissue homogenates or cell lysates in a buffer containing protease and phosphatase inhibitors to preserve enzyme activity.
-
Enzyme Assay: The assay typically measures the conversion of a radiolabeled or isotopically labeled BCKA substrate (e.g., [1-¹⁴C]α-ketoisocaproate) to CO₂. The reaction mixture includes the homogenate, the labeled substrate, and necessary cofactors such as NAD+, Coenzyme A, and thiamine (B1217682) pyrophosphate.
-
CO₂ Trapping and Quantification: The produced ¹⁴CO₂ is trapped in a basic solution (e.g., hyamine hydroxide) and quantified using liquid scintillation counting. For stable isotope-labeled substrates, the evolved ¹³CO₂ can be measured by mass spectrometry.
-
Data Analysis: Enzyme activity is calculated based on the rate of CO₂ production and normalized to the protein concentration of the sample.
Protocol 2: Assessment of Mitochondrial Respiration in Isolated Mitochondria
Objective: To determine the effect of a keto acid on mitochondrial oxygen consumption, indicative of its role as a respiratory substrate or modulator.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from tissues or cells using differential centrifugation.
-
Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
-
Substrate and Inhibitor Titrations:
-
Add isolated mitochondria to the respiration buffer in the chamber.
-
Introduce the keto acid of interest as a potential substrate.
-
Sequentially add other substrates (e.g., malate, glutamate) and inhibitors of the electron transport chain complexes (e.g., rotenone, antimycin A) to dissect the specific effects on different parts of the respiratory chain.
-
-
Data Analysis: Analyze the changes in oxygen consumption rates in response to the addition of the keto acid and other compounds to determine its effect on mitochondrial respiration.
Protocol 3: Analysis of Insulin Signaling by Western Blotting
Objective: To investigate the effect of a keto acid on key proteins in the insulin signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., myotubes, adipocytes) and treat them with the keto acid of interest for a specified duration.
-
Insulin Stimulation: Stimulate the cells with insulin for a short period to activate the signaling cascade.
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key insulin signaling proteins (e.g., phosphorylated Akt, total Akt, phosphorylated S6K1, total S6K1).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the signaling proteins.
Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.
Caption: Central role of Pyruvate and Alpha-Ketoglutarate in metabolism.
Caption: Overview of Branched-Chain Amino Acid (BCAA) catabolism.
Caption: Experimental workflow for Western Blot analysis of insulin signaling.
Discussion and Future Directions
The comparative analysis highlights the central roles of pyruvate, alpha-ketoglutarate, and branched-chain keto acids in regulating cellular metabolism and signaling. The well-established methodologies for studying these compounds provide a robust framework for future research.
The significant gap in our understanding of the metabolic fate and function of 3,3-Dimethyl-2-oxobutyric acid presents a clear opportunity for novel research. While it is known as a synthetic intermediate, its structural similarity to other biologically active keto acids suggests it may have uncharacterized metabolic effects.[1] The presence of a tert-butyl group suggests that its metabolism might be slower compared to other keto acids, a feature that is sometimes exploited in drug design to improve pharmacokinetic properties. Studies on the metabolism of other tert-butyl-containing compounds often show hydroxylation of one of the methyl groups as a primary metabolic route. Future studies should aim to:
-
Investigate the in vitro and in vivo metabolism of 3,3-Dimethyl-2-oxobutyric acid: This could involve tracer studies using isotopically labeled compound to track its metabolic fate in cell cultures and animal models.
-
Assess its impact on key metabolic pathways: Experiments should be designed to determine if it affects glycolysis, the Krebs cycle, insulin signaling, and mitochondrial respiration, using the protocols outlined in this guide.
-
Explore its potential as a modulator of enzyme activity: Given its use as an enzyme inhibitor, a broader screening against various metabolic enzymes could reveal novel targets.
By systematically investigating the metabolic properties of 3,3-Dimethyl-2-oxobutyric acid and comparing them to the well-characterized effects of other keto acids, the scientific community can gain a more complete understanding of the diverse roles these molecules play in health and disease. This knowledge will be invaluable for the development of new diagnostic and therapeutic strategies for a range of metabolic disorders.
References
A Comparative Guide to the Analysis of 3,3-Dimethyl-2-oxobutyric Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 3,3-Dimethyl-2-oxobutyric acid, a key α-keto acid intermediate in various metabolic pathways, is crucial. While High-Performance Liquid Chromatography (HPLC) is a conventional method for this analysis, several alternative techniques offer distinct advantages in terms of sensitivity, selectivity, and sample throughput. This guide provides an objective comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 3,3-Dimethyl-2-oxobutyric acid.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the analysis of 3,3-Dimethyl-2-oxobutyric acid and structurally similar α-keto acids. It is important to note that performance can vary depending on the specific instrumentation, sample matrix, and derivatization procedure used.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 1.0 - 2.5 µg/mL[1] | 3.0 - 7.5 µg/mL[1] | >0.998[1] | 97.8 - 102.5%[1] | < 2.0%[1] |
| GC-MS (with derivatization) | 0.04 - 0.42 µmol/L[2] | 0.15 - 0.6 µg/mL[1] | >0.9958[2] | 82.97 - 114.96%[2] | < 13.76%[2] |
| LC-MS/MS (with derivatization) | 0.01 - 0.25 µM[3][4][5] | 0.5 - 5 fmol | >0.997[3][4][5] | 96 - 109%[3][4][5] | 1.1 - 4.7%[3][4][5] |
| Capillary Electrophoresis (CE) | 0.5 - 1.5 µg/mL[1] | 1.5 - 4.5 µg/mL[1] | >0.999[1] | 98.5 - 101.2%[1] | < 1.5%[1] |
| Quantitative NMR (qNMR) | Analyte dependent | Analyte dependent | Not applicable | Typically high | < 1.5% (with validated protocol)[6] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for 3,3-Dimethyl-2-oxobutyric acid or similar α-keto acids and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of organic acids. For α-keto acids like 3,3-Dimethyl-2-oxobutyric acid, which have a weak chromophore, direct UV detection at low wavelengths (e.g., 210 nm) is often employed. Derivatization with a UV-absorbing agent can enhance sensitivity.
Sample Preparation: Samples are typically centrifuged and filtered through a 0.45 µm syringe filter prior to injection.[1]
Chromatographic Conditions (Isocratic):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A reverse phase (RP) HPLC method can be used with a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of polar analytes like 3,3-Dimethyl-2-oxobutyric acid. Silylation is a common derivatization technique.
Sample Preparation and Derivatization (Silylation):
-
Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is performed.
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is reconstituted in a suitable solvent (e.g., pyridine), and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The reaction is typically carried out at 60-70°C for 30-60 minutes.[7]
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 200°C at 3 K/min, followed by a ramp to 320°C at 20 K/min and held for 10 minutes.
-
Injection Mode: Splitless or split injection.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent sensitivity and selectivity, often requiring derivatization for optimal performance with small polar molecules.
Sample Preparation and Derivatization (O-PFBO Derivatization):
-
Protein Precipitation: For biological samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.
-
Derivatization: The supernatant is dried and reconstituted in a solution containing a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO). The reaction is typically carried out under mild conditions.[3][4][5]
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like organic acids. It offers rapid analysis times and minimal sample preparation.
Sample Preparation: A simple dilution of the sample with water followed by filtration is often sufficient.[8]
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D., 60 cm total length).[1]
-
Background Electrolyte (BGE): 25 mM sodium phosphate (B84403) buffer (pH 6.5) containing 0.5 mM cetyltrimethylammonium bromide (CTAB).[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[1]
-
Separation Voltage: -25 kV.[1]
-
Detection: Indirect UV detection at 254 nm.[1]
-
Capillary Temperature: 25°C.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of the amount of a substance without the need for a calibration curve, relying on a certified internal standard.
Sample Preparation:
-
An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., D₂O).
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated for an integration error of less than 1%.[9]
-
Spectral Width: Sufficient to encompass all signals of interest.
Data Processing and Quantification: The concentration of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for each analytical technique.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for LC-MS/MS analysis with derivatization.
Caption: Workflow for Capillary Electrophoresis analysis.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
The choice of the optimal analytical method for 3,3-Dimethyl-2-oxobutyric acid depends on the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary concern.
-
GC-MS offers excellent sensitivity and selectivity but requires a more involved sample preparation with derivatization.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological matrices.
-
Capillary Electrophoresis provides a fast and efficient separation with minimal sample preparation, making it a cost-effective alternative.
-
qNMR is a powerful tool for accurate and precise quantification without the need for compound-specific calibration standards, making it ideal for the certification of reference materials and for studies where a primary method of measurement is required.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of 3,3-Dimethyl-2-oxobutyric acid and its role in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS for Organic Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust profiling of organic acids is paramount in numerous scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development and nutritional science. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) stand as the two principal analytical techniques for this purpose. The choice between these powerful platforms is often a critical decision, contingent on the specific research question, the organic acid species of interest, and the sample matrix. This guide provides an objective cross-validation of GC-MS and LC-MS for organic acid profiling, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their analytical workflows.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of organic acid analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Volatile derivatives (e.g., silyl (B83357) esters) | Primarily native (underivatized) or derivatized forms | GC-MS necessitates a derivatization step to increase analyte volatility.[1][2][3] LC-MS can directly analyze many organic acids, simplifying sample preparation.[4][5] |
| Linearity Range | Wide, typically in the µM to mM range | Wide, can range from nM to µM[6] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Coefficient of Determination (r²) | > 0.99[7] | > 0.99[6] | Both methods provide strong correlation between concentration and response. |
| Precision (CV%) | Typically < 15%[8] | Typically < 15%[6][9] | Good reproducibility can be achieved with both techniques with proper method validation. |
| Limit of Detection (LOD) | ng/mL to µg/mL range[10] | pg/mL to ng/mL range[11][12] | LC-MS/MS generally offers lower detection limits for many organic acids.[11] |
| Sample Preparation | Multi-step: extraction, derivatization (methoximation, silylation)[3][13] | Often minimal: dilution, filtration[4][14] | GC-MS sample preparation is more laborious and can be a source of variability.[4][5] |
| Analysis Time | Longer run times (e.g., > 40 min)[4] | Shorter run times (e.g., < 20 min)[4][9] | LC-MS methods are generally faster, allowing for higher throughput. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of organic acids in biological fluids (e.g., urine, serum) using GC-MS and LC-MS.
GC-MS Method for Organic Acid Analysis
This protocol is based on the principles of organic acid analysis by GC-MS, which necessitates derivatization to make the analytes volatile.
1. Sample Preparation and Extraction:
-
To 200 µL of sample (e.g., urine), add an internal standard.[13]
-
For ketoacids, a methoximation step is performed by adding methoxyamine hydrochloride and incubating at 60°C for 30 minutes to protect the keto groups.[2][13]
-
Acidify the sample and perform a liquid-liquid extraction with a solvent like ethyl acetate.[3][15]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[3][13]
2. Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3][7]
-
Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[2][13]
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).
-
Injection: Split or splitless injection of 1 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate the organic acids, for example, starting at 70°C and ramping up to 290-320°C.[7][16]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan data acquisition or multiple reaction monitoring (MRM) for targeted analysis.[7][17]
LC-MS Method for Organic Acid Analysis
This protocol highlights the often simpler sample preparation for LC-MS analysis of organic acids.
1. Sample Preparation:
-
Dilute the sample (e.g., urine, serum) with a suitable buffer or mobile phase containing an internal standard.[4]
-
Centrifuge and/or filter the sample to remove particulates.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase column (e.g., C18) is commonly used.[6][14]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][14]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) operated in negative electrospray ionization (ESI) mode.[6][9] Multiple reaction monitoring (MRM) is typically used for quantification.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for GC-MS and LC-MS organic acid profiling.
Concluding Remarks
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of organic acids. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical requirements of the study.
GC-MS remains a robust and widely used technique, particularly for comprehensive, untargeted profiling of organic acids.[15][17] The derivatization step, while laborious, allows for the analysis of a broad range of organic acids with excellent chromatographic separation.[5] Its extensive and well-established mass spectral libraries are invaluable for compound identification.
LC-MS , especially LC-MS/MS, offers significant advantages in terms of simplified sample preparation, higher throughput, and often superior sensitivity for targeted analysis.[4][9][11] Its ability to directly analyze underivatized organic acids makes it particularly well-suited for high-throughput screening and quantitative studies of specific analytes.[5]
For comprehensive and unambiguous organic acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data. This integrated approach allows researchers to leverage the strengths of both platforms, ensuring accurate and reliable results in their scientific investigations.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. studylib.net [studylib.net]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of organic acids during fermentation by ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 12. agilent.com [agilent.com]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lsmu.lt [lsmu.lt]
- 17. metbio.net [metbio.net]
A Comparative Guide to the Quantification of Branched-Chain Keto Acids: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading analytical methods for the quantification of branched-chain keto acids (BCKAs), focusing on accuracy, precision, and other critical performance metrics. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Branched-Chain Keto Acid Analysis
Branched-chain keto acids (BCKAs), including α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), are the metabolic precursors of the essential branched-chain amino acids (BCAAs). The accurate quantification of BCKAs in biological matrices is crucial for understanding BCAA metabolism, which is implicated in various physiological and pathological states, including metabolic disorders like Maple Syrup Urine Disease (MSUD) and type 2 diabetes. The primary analytical techniques for BCKA quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Quantification Methods
The choice between LC-MS and GC-MS for BCKA analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance of these methods based on published data.
Table 1: Performance Comparison of LC-MS/MS and GC-MS for BCKA Quantification
| Parameter | LC-MS/MS | GC-MS |
| Derivatization | Often required (e.g., with o-phenylenediamine (B120857) - OPD) | Mandatory (e.g., silylation or esterification/amidation) |
| Linearity (r²) | >0.99[1][2] | >0.99[3] |
| Lower Limit of Quantification (LOQ) | 15 nM[1] | Typically in the low µM range |
| Recovery (%) | 76 - 96%[1] | 96 - 103% (for related amino acids)[3] |
| Precision (CV%) | Intra-day: <15%, Inter-day: <15%[2] | <20%[4] |
| Run Time | < 5 minutes[5] | ~20 minutes[6] |
| Throughput | High | Moderate |
| Use of Stable Isotope Internal Standards | Recommended for highest accuracy[1] | Recommended for highest accuracy[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods in the scientific literature.
Protocol 1: Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) with OPD Derivatization
This method offers high sensitivity and throughput for the quantification of BCKAs in tissue and plasma.[1][5]
1. Sample Preparation and Derivatization:
-
Thaw tissue or plasma samples on ice.
-
To 50 µL of sample, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C]KIV).
-
Deproteinize the sample by adding a suitable precipitating agent.
-
Add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl to each sample and vortex.
-
Incubate to allow for the derivatization reaction to proceed.
-
Extract the derivatized BCKAs with ethyl acetate (B1210297).
-
Evaporate the solvent and reconstitute the residue in a suitable buffer (e.g., 200 mM ammonium (B1175870) acetate) for UFLC-MS analysis.
2. UFLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B129727) (B).
-
Flow Rate: 400 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each derivatized BCKA and the internal standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS analysis of BCKAs requires a derivatization step to increase their volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
To a 10 µL aliquot of a native urine or plasma sample, add a stable isotope-labeled internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Esterify the analytes using 2 M HCl in methanol (60 min at 80 °C).
-
Subsequently, amidate the sample with pentafluoropropionic anhydride (B1165640) in ethyl acetate (30 min at 65 °C) to form methyl ester-pentafluoropropionyl (Me-PFP) derivatives.[7]
-
Reconstitute the derivatives in a suitable buffer and extract with toluene.
2. GC-MS Conditions:
-
Injection: Splitless injection of 1 µL of the extract.
-
Column: A suitable capillary column for separating the derivatized analytes.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate the derivatized BCKAs.
-
Mass Spectrometer: Operated in negative-ion chemical ionization (NICI) mode.
-
Detection: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized BCKAs and internal standards.[4][7]
BCKA Signaling Pathway and Experimental Workflow
The catabolism of BCAAs to BCKAs and their subsequent metabolic fate are tightly regulated and integrated with key cellular signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
Caption: BCAA catabolism, mTORC1 signaling, and analytical workflow.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of BCKAs. LC-MS/MS generally offers higher throughput and requires less complex sample preparation, making it well-suited for large-scale clinical and research studies. GC-MS, while requiring a derivatization step, can provide excellent sensitivity and is a well-established technique. The choice between these two methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The use of stable isotope-labeled internal standards is highly recommended for both platforms to ensure the highest degree of accuracy and precision.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Dimethyl-2-oxobutyric acid versus other metabolic tracers in research
A Comparative Guide to Metabolic Tracers: 3,3-Dimethyl-2-oxobutyric Acid vs. Other Key Tracers in Research
For researchers, scientists, and drug development professionals, the accurate measurement and understanding of metabolic pathways are crucial for advancing our knowledge of diseases and developing effective therapies. Isotopic tracers have become indispensable tools for elucidating the intricate network of cellular metabolism by providing a dynamic view of metabolic fluxes.[1] This guide provides an objective comparison of 3,3-Dimethyl-2-oxobutyric acid, a tracer for branched-chain amino acid (BCAA) metabolism, with other commonly used metabolic tracers.
The fundamental principle of isotopic tracing involves introducing a molecule labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), into a biological system.[2][3] As cells metabolize this tracer, the labeled atoms are incorporated into downstream metabolites.[2] By measuring the mass isotopologue distribution (MID) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the contribution of the tracer to various metabolic pools and thus determine the rates of synthesis and pathway activity.[2][4] The choice of tracer is a critical decision that significantly influences the precision and accuracy of these measurements.[1][5]
Comparison of Metabolic Tracers
The selection of a metabolic tracer is contingent on the specific metabolic pathway under investigation. While tracers like ¹³C-glucose are widely used for analyzing central carbon metabolism, specialized tracers such as isotopically labeled 3,3-Dimethyl-2-oxobutyric acid are essential for dissecting specific pathways like BCAA catabolism.[6]
3,3-Dimethyl-2-oxobutyric Acid (Trimethylpyruvic Acid)
3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is an alpha-keto acid.[7] In its isotopically labeled form (e.g., Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂), it serves as a powerful tracer for investigating the catabolism of branched-chain amino acids (BCAAs), particularly valine.[4][8] This provides specific insights into the contribution of BCAAs to the tricarboxylic acid (TCA) cycle and lipogenesis, which is crucial for studying diseases associated with BCAA metabolism like obesity, type 2 diabetes, and maple syrup urine disease.[4][6]
Commonly Used Metabolic Tracers
Other widely used metabolic tracers include various isotopologues of glucose and glutamine. These are instrumental in studying central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[5][9][10] The following sections and tables provide a comparative overview of these tracers.
Data Presentation: Quantitative Comparison of Metabolic Tracers
The following tables summarize the primary applications and performance of 3,3-Dimethyl-2-oxobutyric acid and other common metabolic tracers for specific metabolic pathways.
Table 1: Tracers for Branched-Chain Amino Acid (BCAA) Catabolism
| Tracer | Primary Metabolic Pathway Traced | Key Research Applications | Advantages | Limitations |
| Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂ | Branched-Chain Amino Acid (BCAA) Catabolism (specifically Valine) | - Studying BCAA metabolism in cancer, diabetes, and maple syrup urine disease.- Assessing the activity of enzymes like branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH).[6] | - Provides specific insights into BCAA metabolism.- Can quantify the contribution of valine to anaplerosis and fatty acid synthesis.[4] | - Less informative for central carbon metabolism as a whole.- The metabolic network for BCAA catabolism is more complex than glycolysis.[4] |
Table 2: Tracers for Central Carbon Metabolism (Glycolysis, PPP, and TCA Cycle)
| Tracer | Primary Metabolic Pathway(s) of Interest | Key Advantages | Limitations |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Provides the most precise estimates for these pathways.[10] Distinguishes between glycolysis and the PPP effectively.[5] | Can be more expensive than singly labeled glucose tracers.[5] |
| [U-¹³C₆]glucose | General Central Carbon Metabolism, TCA Cycle | Broadly labels metabolites throughout central carbon metabolism.[1] Useful for broad metabolic screening.[1] | Can result in complex labeling patterns that are challenging to interpret for specific flux ratios; not optimal for resolving PPP flux.[1][5] |
| [U-¹³C₅]glutamine | TCA Cycle | Preferred tracer for accurately determining fluxes within the TCA cycle, particularly when investigating glutamine metabolism.[5][10] Directly enters the TCA cycle via glutaminolysis.[5] | Does not directly inform on glucose entry into the TCA cycle.[5] |
Table 3: Tracers for Fatty Acid Metabolism
| Tracer | Primary Metabolic Pathway Traced | Key Research Applications | Advantages |
| ¹³C-Palmitate | Fatty Acid Oxidation (FAO) | Investigating the contribution of fatty acids to the Krebs cycle. | Provides detailed information on the contribution of fatty acids to specific metabolic pools.[11] |
| [U-¹³C₆]glucose | De Novo Lipogenesis (DNL) | Quantifying the contribution of glucose to newly synthesized fatty acids. | A cornerstone for studying central carbon metabolism's contribution to lipogenesis.[2] |
| [U-¹³C₅]glutamine | De Novo Lipogenesis (DNL) | Understanding the contribution of glutamine to fatty acid synthesis, especially in cancer cells.[2] | Provides critical, complementary information to glucose tracing in disease states.[2] |
Experimental Protocols
The successful implementation of isotopic tracer studies relies on meticulous experimental design and execution. Below are generalized protocols for in vitro studies.
Protocol 1: General ¹³C Metabolic Tracer Study in Cultured Cells
This protocol outlines the general steps for tracing the metabolism of a ¹³C-labeled substrate in cultured cells.[1][4]
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Media Preparation: Prepare a custom labeling medium. This typically involves a base medium (e.g., DMEM or RPMI 1640) lacking the metabolite to be traced, supplemented with dialyzed fetal bovine serum (dFBS) and the ¹³C-labeled tracer at a predetermined concentration.[12]
-
Tracer Introduction: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time sufficient to reach isotopic steady state. This time can vary depending on the cell type and metabolic pathway and should be determined empirically.[12]
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) and place the culture dish on dry ice to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the metabolites can then be dried and prepared for analysis.
-
Analytical Measurement: Analyze the samples using mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopologue distribution of key downstream metabolites.[9]
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C and use the isotopic labeling data for metabolic flux analysis using appropriate software.[4]
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay
This functional assay measures the capacity of cells to utilize fatty acids for energy production.[11]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: Prepare the FAO assay medium containing the fatty acid substrate (e.g., palmitate conjugated to BSA).
-
Assay Execution:
-
Replace the culture medium with the FAO assay medium.
-
Measure the baseline oxygen consumption rate (OCR).
-
Inject an inhibitor of carnitine palmitoyltransferase 1 (CPT1), such as etomoxir, to block fatty acid entry into the mitochondria.
-
Measure the OCR again.
-
-
Data Analysis: The Seahorse software calculates the OCR values. The FAO rate is determined by the difference in OCR before and after the addition of the inhibitor.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of 3-Methyl-2-oxobutanoic acid in BCAA catabolism.
Caption: Overview of central carbon metabolism traced by glucose and glutamine.
Caption: A generalized workflow for ¹³C metabolic tracer studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Method Validation for the Simultaneous Determination of Multiple Organic Acids
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple organic acids is a frequent analytical challenge. These compounds are key indicators in various biological processes, fermentation monitoring, and pharmaceutical formulations. The choice of analytical methodology is critical and requires rigorous validation to ensure data integrity and regulatory compliance. This guide provides an objective comparison of three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the simultaneous determination of organic acids depends on factors such as the complexity of the sample matrix, the required sensitivity, and the number of analytes. HPLC-UV is a robust and widely accessible technique, often suitable for simpler matrices and higher concentration analytes.[1] LC-MS offers superior sensitivity and selectivity, making it ideal for complex biological samples and trace-level analysis.[2][3] GC-MS provides excellent separation for volatile organic acids but typically requires a derivatization step to increase analyte volatility.[4][5][6]
A general workflow for the method validation process is outlined below, emphasizing the key stages from sample preparation to data analysis and final validation reporting.
The logical relationship between the key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines is crucial for a comprehensive assessment of a method's performance.[7][8][9]
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the simultaneous determination of multiple organic acids using HPLC-UV, LC-MS, and GC-MS, as reported in various validation studies.
Table 1: HPLC-UV Method Performance
| Organic Acid | Linearity (mg/L) | R² | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | Precision (RSD%) | Reference |
| Tartaric Acid | 0.1 - 250 | >0.99 | 0.003 | 0.01 | 82-110 | 1.2-5.0 | [10] |
| Malic Acid | 0.1 - 500 | >0.99 | 0.003 | 0.01 | 82-110 | 1.2-5.0 | [10] |
| Ascorbic Acid | 10 - 500 | >0.99 | 1.4 | - | 95-105 | <5 | [11] |
| Citric Acid | 0.1 - 800 | >0.99 | 0.003 | 0.01 | 82-110 | 1.2-5.0 | [10] |
| Oxalic Acid | 15 - 500 | >0.99 | 1.3 | - | 95-105 | <5 | [11] |
| Acetic Acid | 5 - 1000 | >0.99 | - | - | - | - | [12] |
Table 2: LC-MS Method Performance
| Organic Acid | Linearity (µM) | R² | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Acetic Acid | 10 - 20000 | >0.991 | - | 95-128 | 2-13 | [2] |
| Propionic Acid | 10 - 5000 | >0.991 | - | 95-128 | 2-13 | [2] |
| Butyric Acid | 10 - 5000 | >0.991 | - | 95-128 | 2-13 | [2] |
| Lactic Acid | 2 - 100 | - | 0.2-6 | - | <10.4 | [3][13] |
| Malic Acid | - | >0.99 | 0.2-6 | 93 | - | [3][14] |
| Citric Acid | - | >0.99 | 0.2-6 | - | - | [3] |
Table 3: GC-MS Method Performance
| Organic Acid | Linearity (µg/mL) | R² | LOD (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Aliphatic Acids (various) | 0.01 - 20 | 0.9874-0.9994 | 3 - 272 | 100-111 | - | [4] |
| Aromatic Acids (various) | 0.01 - 20 | 0.9874-0.9994 | 3 - 272 | 100-111 | - | [4] |
| 3-Hydroxyisovaleric Acid | 9 - 708 (µmol/L) | 0.9874 | - | - | - | [15] |
| Lactic Acid | - | >0.9458 | - | - | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide generalized protocols for each of the discussed analytical techniques.
HPLC-UV Method Protocol
This protocol is a composite based on common practices for the analysis of organic acids in liquid samples.[10][16][17]
-
Standard Preparation : Prepare individual stock solutions of organic acid standards in ultrapure water. Create a mixed standard solution and perform serial dilutions to prepare calibration standards.
-
Sample Preparation : Dilute liquid samples (e.g., fruit juices, beverages) with the mobile phase.[10] Filter the diluted samples through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[16]
-
Mobile Phase : An aqueous buffer, such as 50 mM potassium phosphate (B84403) monobasic, with the pH adjusted to an acidic value (e.g., 2.6-2.8) using phosphoric acid.[16]
-
Detection : UV detector set at a wavelength between 210 nm and 250 nm, depending on the analytes of interest.[10]
-
Injection Volume : 20 µL.[10]
-
-
Validation Parameters :
-
Linearity : Analyze calibration standards at a minimum of five concentration levels.
-
Precision : Perform repeated injections (n=6) of a standard solution at a single concentration for repeatability, and analyze on different days for intermediate precision.[10]
-
Accuracy : Determine through recovery studies by spiking a blank matrix with known concentrations of the standards.[10]
-
LOD/LOQ : Estimate based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LC-MS Method Protocol
This generalized protocol is based on methodologies for quantifying organic acids in biological and food matrices.[2][3]
-
Standard Preparation : Prepare stock and working standard solutions of organic acids in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Sample Preparation : For complex matrices like bacterial fermentation media or fecal samples, a liquid-liquid extraction may be necessary. A common approach involves extraction with a dichloromethane/acetonitrile mixture followed by back-extraction into an aqueous ammonium (B1175870) hydroxide (B78521) solution.[2] For simpler matrices like fruit juices, a "dilute and shoot" approach after filtration may be sufficient.[3]
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : A column suitable for polar compounds, such as a porous graphitic carbon column or a mixed-mode C18 column.[2][3]
-
Mobile Phase : A gradient elution using an aqueous phase with a pH modifier (e.g., formic acid or sodium hydroxide) and an organic phase (e.g., acetonitrile).[2]
-
Mass Spectrometry : An electrospray ionization (ESI) source, typically in negative ion mode, is used. Detection can be performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[3]
-
-
Validation Parameters : Assess linearity, precision, accuracy, and sensitivity (LOD/LOQ) as described in the HPLC-UV protocol. Additionally, evaluate matrix effects by comparing the response of standards in solvent versus in a spiked matrix extract.
GC-MS Method Protocol
This protocol outlines the general steps for the analysis of organic acids, which typically requires derivatization.[4][5]
-
Standard Preparation : Prepare standard solutions of organic acids in an appropriate organic solvent.
-
Sample Preparation and Derivatization :
-
Extract organic acids from the sample matrix, which may involve liquid-liquid extraction or solid-phase extraction.[4]
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Perform a derivatization reaction to increase the volatility of the organic acids. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]
-
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms.[15]
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : A temperature gradient is used to separate the derivatized organic acids, starting at a lower temperature and ramping up.
-
Injection : Splitless injection is often used for trace analysis.
-
Mass Spectrometry : An electron ionization (EI) source is typically used. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[6]
-
-
Validation Parameters : The validation approach is similar to that for HPLC and LC-MS, with a focus on linearity, precision, accuracy, and sensitivity. The efficiency and reproducibility of the derivatization step should also be assessed.
Conclusion
The validation of methods for the simultaneous determination of multiple organic acids is essential for ensuring the reliability of analytical data. HPLC-UV offers a cost-effective and straightforward approach for less complex samples. LC-MS provides the high sensitivity and selectivity required for challenging matrices and low-level quantification. GC-MS is a powerful technique for volatile acids, though the need for derivatization adds a layer of complexity to the workflow. The choice of method should be guided by the specific analytical requirements, and its performance must be thoroughly validated according to established guidelines to ensure it is fit for its intended purpose.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. metbio.net [metbio.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scioninstruments.com [scioninstruments.com]
- 13. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 14. agilent.com [agilent.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Performance comparison of different HPLC columns for organic acid separation
A Comparative Guide to HPLC Columns for Organic Acid Separation
The accurate quantification of organic acids is crucial in various fields, including food and beverage quality control, pharmaceutical development, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its simplicity, speed, and stability. The choice of an appropriate HPLC column is paramount for achieving optimal separation and reliable results. This guide provides a comparative overview of different HPLC columns for organic acid analysis, supported by experimental data.
The primary separation modes for organic acids in HPLC are reversed-phase, ion-exchange, and ion-exclusion chromatography.[1] Each mode offers distinct advantages and is suited for different analytical challenges.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography, particularly with C18 columns, is a popular method for organic acid analysis.[2] A key consideration for this method is the use of a highly aqueous mobile phase to retain the polar organic acids.[2][3] This can lead to a phenomenon known as "phase collapse" in conventional C18 columns, resulting in a loss of retention.[2][3] To counter this, specialized aqueous-compatible C18 (AQ-C18) or polar-embedded columns are recommended as they are designed to be stable in 100% aqueous conditions.[2]
Ion suppression, achieved by using an acidic mobile phase (e.g., dilute phosphoric or sulfuric acid), is often employed in RPC to ensure the organic acids are in their non-ionized, molecular form, which enhances their retention on the non-polar stationary phase.[2][4]
Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is another frequently used technique for separating organic acids.[1][5] This method typically utilizes a polymeric stationary phase, such as sulfonated polystyrene-divinylbenzene (PS/DVB), and an acidic mobile phase.[5] The separation mechanism is based on the Donnan exclusion principle, where strong acids are excluded from the pores of the stationary phase and elute first, while weaker organic acids can penetrate the pores to varying degrees based on their pKa values, leading to their separation.[1]
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic Interaction Chromatography (HILIC) presents an alternative for separating highly polar compounds like organic acids. HILIC columns can retain and separate organic acids in their ionic state, which can be advantageous for avoiding matrix interferences present in complex samples.[6] This method complements reversed-phase chromatography, which separates organic acids in their molecular state.[6]
Performance Comparison of HPLC Columns
The following table summarizes the performance of different HPLC columns for the separation of a standard mixture of organic acids based on data from various application notes.
| Column Type | Stationary Phase | Organic Acids | Retention Time (min) |
| Agilent Polaris C18-A | Polar-Embedded C18 | Tartaric Acid | ~3.5 |
| (5 µm, 4.6 x 250 mm) | Malic Acid | ~4.5 | |
| Ascorbic Acid | ~5.5 | ||
| Lactic Acid | ~6.5 | ||
| Acetic Acid | ~7.5 | ||
| Citric Acid | ~9.0 | ||
| Titank C18 | C18 | Oxalic Acid | ~3.0 |
| (5 µm, 4.6 x 250 mm) | Tartaric Acid | ~4.0 | |
| Malic Acid | ~6.0 | ||
| Lactic Acid | ~8.0 | ||
| Acetic Acid | ~9.0 | ||
| Citric Acid | ~10.0 | ||
| Succinic Acid | ~12.0 | ||
| SCION C18-AQ | Aqueous C18 (ODS) | Tartaric Acid | ~4.0 |
| (5 µm, 4.6 x 250 mm) | Malic Acid | ~5.0 | |
| Lactic Acid | ~6.0 | ||
| Acetic Acid | ~7.0 | ||
| Citric Acid | ~8.0 | ||
| Succinic Acid | ~10.0 |
Experimental Protocols
Detailed experimental conditions are crucial for reproducing and comparing results.
Method 1: Agilent Polaris C18-A [3]
-
Mobile Phase: Isocratic mixture of 97.5% 0.1% phosphoric acid in water and 2.5% methanol (B129727).
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection: UV (wavelength not specified).
Method 2: Titank C18 [6]
-
Mobile Phase: Isocratic mixture of methanol and 40 mmol∙L−1 potassium dihydrogen phosphate (B84403) solution (pH = 2.4) at a ratio of 2:98 (v/v).
-
Flow Rate: 0.8 mL∙min−1.
-
Column Temperature: Not specified.
-
Injection Volume: 20 μL.
-
Detection: Diode-Array Detector (DAD) at 210 nm.
Method 3: SCION C18-AQ [7]
-
Mobile Phase: 1mmol/L Sulphuric Acid + 8mmol/L Sodium Sulphate.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Experimental Workflow
The general workflow for analyzing organic acids using HPLC involves several key steps from sample preparation to data analysis.
Caption: A typical workflow for the HPLC analysis of organic acids.
Conclusion
The selection of an HPLC column for organic acid separation depends on the specific requirements of the analysis. Reversed-phase columns, particularly aqueous-compatible C18 phases, offer a robust and widely applicable solution, especially when coupled with ion-suppressing mobile phases. For more complex matrices or when analyzing organic acids in their ionic state, HILIC can be a valuable alternative. Ion-exclusion chromatography remains a reliable and traditional method specifically tailored for this class of compounds. Researchers should consider the specific organic acids of interest, the sample matrix, and desired run time when selecting the most appropriate column and developing their analytical method.
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-2-oxobutyric Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of 3,3-Dimethyl-2-oxobutyric acid, safeguarding both laboratory personnel and the environment.
Chemical Profile and Hazards
3,3-Dimethyl-2-oxobutyric acid is a corrosive and combustible organic compound. Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1] |
| Melting Point | 13 °C[2] |
| Primary Hazards | Causes severe skin burns and eye damage (H314)[2], Combustible liquid (H227)[1][2], May be corrosive to metals (H290)[1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection[3] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Step-by-Step Disposal Procedure
The disposal of 3,3-Dimethyl-2-oxobutyric acid must be carried out in compliance with local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with "Hazardous Waste: 3,3-Dimethyl-2-oxobutyric acid".
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.
2. Containerization:
-
Use a corrosive-resistant container for waste collection. The original container is often a suitable choice.
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your institution's EHS department to coordinate this.
-
Dispose of contents and the container to an approved waste disposal plant in accordance with all applicable regulations.[1][3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 3,3-Dimethyl-2-oxobutyric acid.
Caption: Logical workflow for the safe disposal of 3,3-Dimethyl-2-oxobutyric acid.
References
Essential Safety and Operational Guide for 3,3-Dimethyl-2-oxobutyric Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-2-oxobutyric acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.
Chemical Properties and Hazards: 3,3-Dimethyl-2-oxobutyric acid is a combustible liquid that can be corrosive to metals.[1][2] It is crucial to recognize that this substance causes severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with 3,3-Dimethyl-2-oxobutyric acid. The following table summarizes the recommended PPE for handling this substance.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles where there is a splash risk.[3] | To protect against splashes which can cause severe eye damage.[1][2][3][4] |
| Hands | Chemical-impermeable gloves.[3] While specific compatibility data for 3,3-Dimethyl-2-oxobutyric acid is not detailed, neoprene or nitrile gloves are generally recommended for handling organic acids.[5] Always inspect gloves for degradation or perforation before use. | To prevent skin contact which can cause severe burns.[1][2][3][4] |
| Body | Fire/flame resistant and impervious clothing.[3] A knee-length laboratory coat should be worn. | To protect skin and personal clothing from spills and splashes. |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | To prevent inhalation of vapors, mists, or dust. |
Operational and Handling Plan
Handling:
-
Always handle 3,3-Dimethyl-2-oxobutyric acid in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][6]
Storage:
-
Store in a locked-up and well-ventilated place, keeping it cool.[1]
-
Store in the original, corrosive-resistant container with a resistant inner liner.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
Caption: Workflow for immediate actions following exposure to 3,3-Dimethyl-2-oxobutyric acid.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water and soap.[3] Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If present, remove contact lenses if it is easy to do so and continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[7]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Remove all sources of ignition.[3]
-
Use personal protective equipment, including chemical-impermeable gloves.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
For containment and cleanup, collect the material and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[3]
Disposal Plan
Proper disposal of 3,3-Dimethyl-2-oxobutyric acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of 3,3-Dimethyl-2-oxobutyric acid waste.
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[3]
-
The chemical should be kept in suitable, closed containers for disposal.[3]
-
Do not allow the product to be released into the environment.[3] Waste material must be disposed of in accordance with national and local regulations; do not mix with other waste.[7] Handle uncleaned containers as you would the product itself.[7]
References
- 1. 3,3-Dimethyl-2-oxobutyric Acid | 815-17-8 | TCI AMERICA [tcichemicals.com]
- 2. 3,3-Dimethyl-2-oxobutyric acid, 98% - 815-17-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
